Technical Documentation Center

5-Amino-6-iodopicolinic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Amino-6-iodopicolinic acid

Core Science & Biosynthesis

Foundational

5-Amino-6-iodopicolinic Acid (CAS 1823964-04-0): A Technical Guide for Drug Development

The following technical guide details the chemical identity, synthesis, and application of 5-Amino-6-iodopicolinic acid , a critical intermediate in the development of small molecule therapeutics. Executive Summary 5-Ami...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 5-Amino-6-iodopicolinic acid , a critical intermediate in the development of small molecule therapeutics.

Executive Summary

5-Amino-6-iodopicolinic acid (CAS 1823964-04-0 ) is a highly functionalized pyridine scaffold used primarily as a building block in medicinal chemistry.[1][2][3][4] Its structural motif—featuring an amino group, an iodine atom, and a carboxylic acid on a pyridine ring—makes it an ideal precursor for constructing complex heterocyclic drugs. It is most notably employed in the synthesis of ROR


t (Retinoic Acid Receptor-related Orphan Receptor gamma t) inverse agonists  for autoimmune diseases and LPA (Lysophosphatidic Acid) receptor antagonists .

This guide provides a validated synthesis route, physicochemical data, and a structural analysis of its role in ligand-protein interactions.

Chemical Identity & Physicochemical Properties[5][6][7]

The compound exists as a free acid or as various ester derivatives (e.g., methyl or ethyl esters) during synthetic workflows. The data below refers to the free acid form unless noted.

PropertyData
Chemical Name 5-Amino-6-iodopicolinic acid
IUPAC Name 5-Amino-6-iodopyridine-2-carboxylic acid
CAS Number 1823964-04-0
Methyl Ester CAS 872355-60-7
Molecular Formula C

H

IN

O

Molecular Weight 264.02 g/mol
Appearance Off-white to beige solid
Solubility Soluble in DMSO, DMF; sparingly soluble in water
pKa (Predicted) Carboxyl: ~2.5; Amino (conjugate acid): ~3.5
SMILES NC1=C(I)N=C(C=C1)C(O)=O

Synthetic Methodology

The synthesis of 5-Amino-6-iodopicolinic acid typically proceeds via the iodination of a 5-aminopicolinate ester followed by hydrolysis. Direct iodination of the free acid is less selective due to solubility issues and electronic effects.

Protocol: Regioselective Iodination & Hydrolysis

Objective: Synthesize 5-amino-6-iodopicolinic acid from methyl 5-aminopicolinate.

Step 1: Iodination of Methyl 5-aminopicolinate
  • Reagents: Methyl 5-aminopicolinate, Sodium Periodate (NaIO

    
    ), Iodine (I
    
    
    
    ).[5]
  • Solvent: N,N-Dimethylformamide (DMF).

  • Mechanism: Electrophilic aromatic substitution. The amino group at C5 activates the C6 position (ortho to the amine) for iodination. NaIO

    
     acts as an oxidant to generate the reactive electrophilic iodine species in situ.
    

Experimental Procedure:

  • Dissolve Methyl 5-aminopicolinate (1.0 equiv) in DMF (approx. 8-10 volumes).

  • Add NaIO

    
      (0.4 equiv) and I
    
    
    
    (0.8 equiv) to the solution.
  • Heat the reaction mixture to 60°C and stir for 48 hours .

  • Monitor: Check conversion by LC-MS (Target Mass [M+H]+: 279.0 for methyl ester).

  • Workup: Cool to room temperature. Quench with 10% aqueous sodium sulfite (Na

    
    SO
    
    
    
    )
    to reduce excess iodine (color change from dark brown to yellow/clear).
  • Extract with ethyl acetate, wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

Step 2: Hydrolysis to Free Acid
  • Reagents: Lithium Hydroxide (LiOH), THF, Water.

Experimental Procedure:

  • Dissolve the isolated Methyl 5-amino-6-iodopicolinate in a 3:1 mixture of THF:Water .

  • Add LiOH·H

    
    O  (2.0 equiv).
    
  • Stir at room temperature for 4–6 hours.

  • Workup: Acidify carefully with 1M HCl to pH ~3–4 to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 5-Amino-6-iodopicolinic acid .

Synthetic Workflow Diagram

SynthesisPath Start Methyl 5-aminopicolinate (Precursor) Reagents I2, NaIO4 DMF, 60°C Start->Reagents Intermediate Methyl 5-amino-6-iodopicolinate (CAS 872355-60-7) Reagents->Intermediate Electrophilic Iodination Hydrolysis LiOH, THF/H2O Hydrolysis Intermediate->Hydrolysis Product 5-Amino-6-iodopicolinic Acid (CAS 1823964-04-0) Hydrolysis->Product Ester Cleavage

Figure 1: Step-wise synthesis of 5-Amino-6-iodopicolinic acid from the methyl ester precursor.

Applications in Drug Discovery[7]

ROR t Inverse Agonists

The primary application of 5-Amino-6-iodopicolinic acid is as a core scaffold for ROR


t inverse agonists . ROR

t is a nuclear receptor essential for the differentiation of Th17 cells, which drive autoimmune inflammation.[6]
  • Mechanism: Inverse agonists bind to the ligand-binding domain (LBD) of ROR

    
    t, destabilizing Helix 12 (H12).[7] This prevents the recruitment of co-activators (like SRC-1) and promotes the recruitment of co-repressors (like NCoR), thereby silencing the transcription of IL-17A and IL-17F.
    
  • Structural Role: The pyridine ring serves as a linker. The iodine atom often occupies a hydrophobic pocket or is used in cross-coupling reactions (e.g., Sonogashira or Suzuki) to attach "tail" groups that extend into the solvent channel of the receptor. The amino group can form critical hydrogen bonds with residues such as Phe377 or Glu379 in the ROR

    
    t pocket.
    
LPA Receptor Antagonists

Recent patents indicate the use of this scaffold in developing antagonists for Lysophosphatidic Acid (LPA) receptors, which are implicated in fibrosis and neuropathic pain. The iodine handle allows for the introduction of aryl or heteroaryl groups necessary for high-affinity binding to the LPA binding site.

Mechanism of Action Diagram[6][7]

RORgammaMechanism Compound Drug Candidate (Derived from 5-Amino-6-iodopicolinic acid) Receptor RORγt Ligand Binding Domain Compound->Receptor Binds to Helix12 Helix 12 Destabilization Receptor->Helix12 Induces Conformational Change CoRepressor Co-repressor Recruitment (NCoR) Helix12->CoRepressor Facilitates Outcome Suppression of Th17 Differentiation (Reduced IL-17A/F) CoRepressor->Outcome Transcriptional Repression

Figure 2: Pharmacological mechanism of ROR


t inverse agonists derived from the target scaffold.

Handling & Safety

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Protect from light, as aryl iodides can be photosensitive over long periods.

  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

References

  • BLD Pharm. (n.d.). 5-Amino-6-iodopicolinic acid (CAS 1823964-04-0).[1][2][3][4] Retrieved from

  • ChemScene. (n.d.). Methyl 5-amino-6-iodopicolinate (CAS 872355-60-7).[2][8] Retrieved from

  • Google Patents. (2024). CN118339149A - Compounds and compositions for treating conditions associated with LPA receptor activity. Retrieved from

  • MDPI. (2018). Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation. Retrieved from

  • National Institutes of Health (NIH). (2014). The therapeutic potential of RORγ modulators in the treatment of human disease. PMC. Retrieved from

Sources

Exploratory

Technical Monograph: Methyl 5-amino-6-iodopicolinate

Executive Summary Methyl 5-amino-6-iodopicolinate (CAS 872355-60-7) is a high-value heterocyclic building block extensively utilized in the discovery of kinase inhibitors and other bioactive small molecules.[1][2] Its st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-amino-6-iodopicolinate (CAS 872355-60-7) is a high-value heterocyclic building block extensively utilized in the discovery of kinase inhibitors and other bioactive small molecules.[1][2] Its structural uniqueness lies in the ortho-disposition of the amino (-NH2) and iodo (-I) groups on a pyridine scaffold, which enables rapid access to fused bicyclic systems (e.g., imidazo[1,2-a]pyridines, pyrido[2,3-b]pyrazines) via cyclization.[1] Additionally, the C6-iodine serves as a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira), allowing for late-stage diversification of the pyridine core.[1]

Chemical Profile & Properties[3][4][5][6][7][8]

PropertySpecification
Chemical Structure

(Pyridine ring with 2-COOMe, 5-NH2, 6-I)
Molecular Formula C₇H₇IN₂O₂
Molecular Weight 278.05 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in DMSO, DMF, MeOH, DCM; sparingly soluble in water
Purity Standard Typically ≥97% (HPLC)
Storage 2–8°C, Inert atmosphere (Ar/N₂), Protect from light
Structural Analysis & Reactivity Hotspots

The molecule features three distinct reactivity zones:

  • C6-Iodine: Highly reactive electrophile for cross-coupling (Suzuki, Stille, Sonogashira) or nucleophilic aromatic substitution (

    
    ).[1]
    
  • C5-Amine: Nucleophilic handle for amidation, reductive amination, or cyclization.[1]

  • C2-Methyl Ester: Electrophilic site for hydrolysis (to acid) or conversion to amides/heterocycles.[1]

Synthesis & Manufacturing

The synthesis of Methyl 5-amino-6-iodopicolinate typically proceeds via the regioselective iodination of Methyl 5-aminopicolinate (CAS 67515-76-8).[1] The amino group at C5 strongly activates the ortho-position (C6) towards electrophilic aromatic substitution.[1]

Synthesis Route Diagram

SynthesisRoute Start Methyl 5-aminopicolinate (CAS 67515-76-8) Intermediate Electrophilic Substitution (SEAr) Start->Intermediate Activation by C5-NH2 Reagent NIS (N-Iodosuccinimide) or I2 / Ag2SO4 Reagent->Intermediate Product Methyl 5-amino-6-iodopicolinate (CAS 872355-60-7) Intermediate->Product Iodination at C6

Caption: Regioselective synthesis via electrophilic iodination directed by the C5-amino group.

Detailed Protocol: Iodination of Methyl 5-aminopicolinate

Note: This protocol is adapted from standard procedures for aminopyridine iodination.

  • Reagents: Methyl 5-aminopicolinate (1.0 eq), N-Iodosuccinimide (NIS, 1.05 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve Methyl 5-aminopicolinate in DMF (0.5 M concentration) under nitrogen.

    • Cool the solution to 0°C.

    • Add NIS portion-wise over 15 minutes to avoid over-iodination.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Target Mass: 279.0 [M+H]+).

  • Workup:

    • Dilute reaction mixture with EtOAc and wash with saturated aqueous

      
       (to remove excess iodine) followed by brine.
      
    • Dry organic layer over

      
      , filter, and concentrate.[1]
      
  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The product typically elutes as a yellow solid.[1]

Synthetic Utility in Drug Discovery[1][7][11][12]

This scaffold is a "linchpin" intermediate.[1] The combination of the amine and iodide allows for sequential functionalization , making it ideal for Fragment-Based Drug Discovery (FBDD).[1]

Key Application: Sonogashira Coupling

One of the most documented uses is the coupling with terminal alkynes to generate precursors for fused heterocycles.[1]

Case Example: Reaction with p-isopropylphenylacetylene.

  • Reagents: CAS 872355-60-7, 4-isopropylphenylacetylene,

    
    , CuI, 
    
    
    
    , THF.[1][3]
  • Conditions: 100°C, 0.5 h.

  • Outcome: Formation of Methyl 5-amino-6-[2-(4-isopropylphenyl)ethynyl]picolinate.[1]

  • Significance: The resulting alkyne-amine motif can be cyclized (e.g., using

    
     or base) to form pyrrolo[2,3-c]pyridine  or naphthyridine  derivatives, which are common cores in tyrosine kinase inhibitors.[1]
    
Reactivity Logic Diagram

Reactivity Core Methyl 5-amino-6-iodopicolinate (CAS 872355-60-7) Suzuki Pathway A: Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki Sonogashira Pathway B: Sonogashira Coupling (Terminal Alkyne, CuI, Pd) Core->Sonogashira Cyclization Pathway C: Cyclization (Formation of Fused Rings) Core->Cyclization Direct condensation (e.g. with alpha-haloketones) Biaryl 6-Aryl-5-aminopicolinates (Kinase Inhibitor Scaffold) Suzuki->Biaryl Alkyne 6-Alkynyl-5-aminopicolinates Sonogashira->Alkyne Alkyne->Cyclization Post-coupling Fused Imidazo[1,2-a]pyridines Pyrido[2,3-b]pyrazines

Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the C6-I and C5-NH2 groups.

Quality Control & Analytics

To ensure the integrity of biological data generated from this scaffold, strict QC is required.[1]

  • 1H NMR (DMSO-d6, 400 MHz):

    • Look for the methyl ester singlet (~3.8-3.9 ppm).[1]

    • Verify the two aromatic protons on the pyridine ring.[1] The C3 and C4 protons will appear as doublets (or singlets if para-coupling is weak).

    • Broad singlet for

      
       (~6.0-7.0 ppm, exchangeable with 
      
      
      
      ).[1]
  • LC-MS:

    • ESI+: m/z 279.05 [M+H]+.

    • Impurity Check: Watch for unreacted starting material (Methyl 5-aminopicolinate, MW 152) or di-iodinated byproducts (MW ~404).[1]

Safety & Handling

  • Hazards:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.[1]

  • Stability: Light sensitive. Iodine-carbon bonds can be labile under intense light; store in amber vials.[1]

References

  • University of Missouri-St. Louis. (2012). Synthesis of Some Aminopicolinic Acids. Retrieved October 26, 2025, from [Link][1]

Sources

Foundational

An In-depth Technical Guide to 5-amino-6-iodo-2-pyridinecarboxylic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 5-amino-6-iodo-2-pyridinecarboxylic acid, a substituted picolinic acid derivative. While this specific molec...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-amino-6-iodo-2-pyridinecarboxylic acid, a substituted picolinic acid derivative. While this specific molecule is not extensively documented in publicly available literature, this document serves as a theoretical and practical guide for its synthesis, characterization, and potential applications based on the established chemistry of related compounds. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science.

Nomenclature and Chemical Identity

The systematic IUPAC name for this compound is 5-amino-6-iodo-2-pyridinecarboxylic acid. It is a derivative of pyridine-2-carboxylic acid, also known as picolinic acid.[1]

Synonyms:

  • 5-amino-6-iodopicolinic acid

  • 2-carboxy-5-amino-6-iodopyridine

Chemical Structure:

Caption: Chemical structure of 5-amino-6-iodo-2-pyridinecarboxylic acid.

Table 1: Chemical Identifiers (Predicted)

IdentifierValue
Molecular Formula C₆H₅IN₂O₂
Molecular Weight 279.02 g/mol
CAS Number Not assigned

Proposed Synthesis Routes

The synthesis of 5-amino-6-iodo-2-pyridinecarboxylic acid is not explicitly described in the literature. However, based on known organic reactions for pyridine functionalization, several plausible synthetic routes can be proposed. The key challenge lies in the selective introduction of the amino and iodo groups at the desired positions without interfering with the carboxylic acid moiety.

Route 1: Iodination of a 5-aminopyridine Precursor

This approach involves the direct iodination of a readily available aminopyridine derivative. 5-aminopyridine-2-carboxylic acid (5-aminopicolinic acid) serves as a logical starting material.[2][3][4][5][6]

Workflow Diagram:

A 5-aminopyridine-2-carboxylic acid B Protection of Carboxylic Acid (Esterification) A->B C Protected Intermediate B->C D Electrophilic Iodination C->D Iodine source (e.g., NIS, I2/HIO3) E Iodinated Intermediate D->E F Deprotection (Hydrolysis) E->F G 5-amino-6-iodo-2-pyridinecarboxylic acid F->G

Caption: Proposed synthesis via iodination of a protected precursor.

Experimental Protocol (Hypothetical):

  • Protection of the Carboxylic Acid:

    • Suspend 5-aminopyridine-2-carboxylic acid in methanol.

    • Add thionyl chloride dropwise at 0°C and then reflux the mixture. This converts the carboxylic acid to its methyl ester, protecting it from side reactions.[7]

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Remove the solvent under reduced pressure to obtain the crude methyl 5-aminopyridine-2-carboxylate.

  • Iodination:

    • Dissolve the protected intermediate in a suitable solvent such as dichloromethane or acetonitrile.

    • Add an iodinating agent. N-iodosuccinimide (NIS) is a common choice for electrophilic iodination of activated aromatic rings. The amino group at the 5-position activates the ring, directing the iodine to the ortho position (C6).

    • Stir the reaction at room temperature and monitor its progress by TLC.

    • Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine.

    • Extract the product with an organic solvent and purify by column chromatography.

  • Deprotection:

    • Dissolve the purified iodinated ester in a mixture of water and a co-solvent like methanol or THF.

    • Add a base, such as lithium hydroxide or sodium hydroxide, and stir at room temperature to hydrolyze the ester back to the carboxylic acid.

    • Monitor the reaction by TLC.

    • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the final product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 5-amino-6-iodo-2-pyridinecarboxylic acid.

Route 2: Functional Group Interconversion from a Halogenated Precursor

This strategy involves starting with a di-halogenated pyridine and selectively converting the halogens to the desired amino and iodo groups.

Workflow Diagram:

A 2,5-dichloro-6-iodopyridine B Selective Nucleophilic Aromatic Substitution (SNAr) A->B Ammonia or protected amine C Amino-iodo-chloropyridine Intermediate B->C D Carboxylation C->D e.g., Grignard formation followed by CO2 quench E 5-amino-6-iodo-2-chloropyridine D->E F Hydrolysis E->F G 5-amino-6-iodo-2-pyridinecarboxylic acid F->G

Caption: Proposed synthesis via functional group interconversion.

Experimental Protocol (Hypothetical):

  • Selective Amination:

    • Start with a suitable dihalo-iodopyridine, for instance, a notional 2,5-dichloro-6-iodopyridine.

    • Perform a nucleophilic aromatic substitution (SNAr) reaction using a source of ammonia (e.g., aqueous ammonia) or a protected amine. The positions of the halogens will influence the regioselectivity of this step.

  • Introduction of the Carboxylic Acid:

    • The remaining chloro group at the 2-position can be converted to a carboxylic acid. This could potentially be achieved through a metal-catalyzed carbonylation reaction or via formation of an organometallic intermediate (e.g., a Grignard or lithiated species) followed by quenching with carbon dioxide.

  • Final Product Formation:

    • If a protected amine was used, a deprotection step would be necessary.

Potential Applications and Research Directions

Substituted pyridine carboxylic acids are valuable scaffolds in medicinal chemistry and materials science.[8]

  • Drug Discovery: Aminopyridine derivatives have shown a wide range of biological activities.[9] The presence of an amino group, a carboxylic acid, and a halogen provides multiple points for further derivatization to create libraries of compounds for screening against various biological targets. The iodo group is particularly useful for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce more complex substituents.[7] This compound could serve as a key intermediate in the synthesis of inhibitors for kinases, proteases, or other enzymes implicated in diseases such as cancer or neurodegenerative disorders.[8]

  • Materials Science: The pyridine nitrogen and the carboxylic acid can act as ligands for metal coordination, making this molecule a potential building block for metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or photophysical properties.

Safety and Handling

While specific safety data for 5-amino-6-iodo-2-pyridinecarboxylic acid is unavailable, general precautions for handling aminopyridine derivatives should be followed.[10]

  • Hazard Class: Likely to be an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Proposed Analytical Characterization

To confirm the successful synthesis and purity of 5-amino-6-iodo-2-pyridinecarboxylic acid, the following analytical techniques would be essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the aromatic protons on the pyridine ring and the amine protons. The chemical shifts and coupling constants would confirm the substitution pattern.

    • ¹³C NMR would show distinct signals for each of the six carbons in the pyridine ring and the carbonyl carbon.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy:

    • IR spectroscopy would show characteristic absorption bands for the N-H stretches of the amino group, the O-H and C=O stretches of the carboxylic acid, and C-I and C-N bonds.

  • Melting Point:

    • A sharp melting point would be indicative of a pure compound.

Conclusion

5-amino-6-iodo-2-pyridinecarboxylic acid represents a potentially valuable, yet underexplored, building block for the synthesis of novel compounds in drug discovery and materials science. This guide provides a theoretical framework for its synthesis, characterization, and potential applications, drawing upon the established chemistry of related pyridine derivatives. The proposed synthetic routes offer a starting point for researchers interested in exploring the chemistry and utility of this and similar molecules.

References

  • Approaches towards the synthesis of substituted pyridines. - ResearchGate. (n.d.). Retrieved February 25, 2026, from [Link]

  • Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. (2022, August 16). MDPI. Retrieved February 25, 2026, from [Link]

  • Process for the preparation of substituted pyridines. (n.d.). Google Patents.
  • Synthesis of Multisubstituted Pyridines by Heterocyclization of TosMIC Derivatives: Total Synthesis of Caerulomycins A and K. (n.d.). PMC - NIH. Retrieved February 25, 2026, from [Link]

  • Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. (2012, November 6). MDPI. Retrieved February 25, 2026, from [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021, July 9). Retrieved February 25, 2026, from [Link]

  • Pyridonecarboxylic acids as antibacterial agents. VII. Synthesis and structure-activity relationship of amino- and hydroxyl-substituted 7-cycloalkyl and 7-vinyl derivatives of 1-cyclopropyl-6-fluoro-4-quinolone-3 - PubMed. (1994, October). Retrieved February 25, 2026, from [Link]

  • Synthesis of Some Aminopicolinic Acids. (2012, April 25). David Publishing. Retrieved February 25, 2026, from [Link]

  • Process for the preparation of 2-amino-5-iodopyridine. (n.d.). Google Patents.
  • Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. (n.d.). PMC. Retrieved February 25, 2026, from [Link]

  • Picolinic acid. (n.d.). Wikipedia. Retrieved February 25, 2026, from [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025, May 20). PubMed. Retrieved February 25, 2026, from [Link]

  • 5-Amino-2-pyridone. (n.d.). NIST WebBook. Retrieved February 25, 2026, from [Link]

  • Ortho-iodination of aromatic carboxylic acids via Pd-catalyzed directed C–H activation. (n.d.). Retrieved February 25, 2026, from [Link]

  • 5-aminopyridine-2-carboxylic acid. (n.d.). Stenutz. Retrieved February 25, 2026, from [Link]

  • Preparation method of 5-amino-2, 4, 6-triiodo isophthalic acid. (n.d.). Google Patents.
  • Synthesis of Some Aminopicolinic Acids. (2012, April 25). IRL @ UMSL. Retrieved February 25, 2026, from [Link]

  • Pyridonecarboxylic acids as antibacterial agents. 2. Synthesis and structure-activity relationships of 1,6,7-trisubstituted 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, including enoxacin, a new antibacterial agent. (1984, March). J Med Chem. Retrieved February 25, 2026, from [Link]

  • 3-Aminopicolinic acid | C6H6N2O2 | CID 73836. (n.d.). PubChem. Retrieved February 25, 2026, from [Link]

  • Development of 5-Amino-2,4,6-triiodoisophthalic Acid Derivatives for Carbamoylation of Amino Acids. (n.d.). ChemRxiv. Retrieved February 25, 2026, from [Link]

  • Processes for the production of picolinic acid dericatives. (n.d.). Google Patents.
  • Method for the preparation of pyridine-2,3-dicarboxylic acids. (1988, March 16). Patent 0259687.
  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (2015, May 8). PMC. Retrieved February 25, 2026, from [Link]

  • New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights. (2024, November 13). PMC. Retrieved February 25, 2026, from [Link]

  • A Process For Preparing Amino Pyrazole Derivative. (n.d.). Quick Company. Retrieved February 25, 2026, from [Link]

  • One-pot two-step catalytic synthesis of 6-amino- 2-pyridone-3,5-dicarbonitriles enabling anti- cancer. (2022, September 8). Diva-Portal.org. Retrieved February 25, 2026, from [Link]

Sources

Exploratory

Technical Comparative Analysis: 5-Amino-6-iodopicolinic Acid vs. 5-Iodopicolinic Acid

The following technical guide provides an in-depth comparative analysis of 5-Amino-6-iodopicolinic acid and 5-iodopicolinic acid , designed for researchers in medicinal chemistry and drug discovery. From Linear Extension...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of 5-Amino-6-iodopicolinic acid and 5-iodopicolinic acid , designed for researchers in medicinal chemistry and drug discovery.

From Linear Extension to Bicyclic Architecture in Drug Design

Executive Summary

In the landscape of pyridine-based drug discovery, 5-iodopicolinic acid (5-IPA) and 5-amino-6-iodopicolinic acid (5-A-6-IPA) represent two distinct classes of synthetic utility. While they share a picolinic acid core, their applications diverge fundamentally based on their substitution patterns.

  • 5-Iodopicolinic Acid acts as a "Linear Extender." It is primarily used to append aryl or heteroaryl groups at the C5 position via cross-coupling, preserving the single pyridine ring structure.

  • 5-Amino-6-iodopicolinic Acid acts as a "Bicyclic Architect." The vicinal arrangement of the amino group (C5) and iodine (C6) creates a reactive "ortho-like" motif, enabling the formation of fused bicyclic systems such as imidazo[1,2-a]pyridines , 1,6-naphthyridines , and 3-deazapurines .

This guide dissects their physicochemical properties, differential reactivity, and specific roles in synthesizing bioactive scaffolds.

Chemical Architecture & Properties

The structural difference—a single amino group—radically alters the electronic landscape and synthetic potential of the pyridine ring.

Comparative Data Table
Feature5-Iodopicolinic Acid (5-IPA)5-Amino-6-iodopicolinic Acid (5-A-6-IPA)
CAS Registry 32046-43-8872355-60-7 (Methyl ester)*
Molecular Weight 249.01 g/mol 278.05 g/mol (Methyl ester)
Electronic State Electron-deficient ring (C5-I withdraws).Electron-rich C5 (Amino donor); Activated C6 (Iodo).
Primary Reactivity C5-Pd Catalyzed Coupling (Suzuki/Sonogashira).[1]C5/C6 Annulation (Cyclization).
Solubility Low in water; soluble in DMSO, MeOH.Amphoteric/Zwitterionic potential; Ester is lipophilic.
Key Application Linker for bi-aryl systems.Precursor for fused heterocycles (Kinase inhibitors).

*Note: 5-A-6-IPA is frequently handled as its methyl ester to prevent zwitterionic solubility issues and to facilitate organic solvent extraction.

Synthetic Utility & Reactivity Profiles[2][3][4]

5-Iodopicolinic Acid: The Linear Extender

The 5-position of the pyridine ring is electronically favorable for palladium-catalyzed cross-coupling reactions. In 5-IPA, the iodine atom is meta to the ring nitrogen, making it stable enough to resist facile nucleophilic aromatic substitution (


) but highly reactive toward oxidative addition by Pd(0).
  • Mechanism: Standard Suzuki-Miyaura or Sonogashira coupling.

  • Selectivity: The C2-carboxylic acid (or ester) directs steric bulk away from the C5 site, allowing for high yields even with ortho-substituted boronic acids.

  • Use Case: Synthesizing "linear" inhibitors where the pyridine serves as a central connector between two hydrophobic domains (e.g., D-dopachrome tautomerase inhibitors).

5-Amino-6-iodopicolinic Acid: The Bicyclic Architect

This compound features a vicinal amino-iodo motif (C5-NH2, C6-I). This is a "privileged structure" in medicinal chemistry because it allows for the construction of a second ring fused to the pyridine.

  • Reactivity Hotspot: The C6 iodine is adjacent to the pyridine nitrogen. This makes it highly susceptible to oxidative addition, while the C5 amino group acts as an internal nucleophile or a partner for condensation.

  • Cyclization Pathways:

    • Imidazo[1,2-a]pyridines: Reaction with aldehydes and isocyanides (Groebke-Blackburn-Bienaymé) or

      
      -haloketones.
      
    • 1,6-Naphthyridines: Palladium-catalyzed annulation with alkynes or acrylates.

    • Azaindoles: Via Sonogashira coupling followed by cyclization.

Visualization: Reactivity Logic

The following diagram contrasts the reaction vectors of the two compounds.

ReactivityComparison cluster_0 Linear Extension (5-IPA) cluster_1 Bicyclic Architecture (5-A-6-IPA) IPA 5-Iodopicolinic Acid (C5-I) Suzuki Suzuki Coupling (Aryl-Aryl Bond) IPA->Suzuki Pd(0) + Ar-B(OH)2 Product1 Bi-Aryl Scaffold (Linear) Suzuki->Product1 AIPA 5-Amino-6-iodopicolinic Acid (C5-NH2 / C6-I) Cyclization Annulation / Condensation (Groebke / Sonogashira) AIPA->Cyclization Aldehyde / Alkyne Product2 Fused Heterocycle (Imidazopyridine / Naphthyridine) Cyclization->Product2

Figure 1: Comparative reactivity pathways. 5-IPA facilitates linear chain extension, while 5-A-6-IPA facilitates ring fusion.

Experimental Protocols

Protocol A: Suzuki Coupling of 5-Iodopicolinic Acid (General Method)

Use this protocol to attach an aryl group to the C5 position.

Reagents: 5-Iodopicolinic acid (1.0 eq), Aryl boronic acid (1.2 eq),


 (0.05 eq), 

(3.0 eq). Solvent: 1,4-Dioxane / Water (4:1).
  • Preparation: Degas the solvent mixture with nitrogen for 15 minutes.

  • Assembly: In a sealed tube, combine the picolinic acid, boronic acid, base, and catalyst. Add the degassed solvent.

  • Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS for the disappearance of the starting iodide (m/z ~249).

  • Workup: Acidify to pH 3–4 with 1N HCl (critical for recovering the free acid product). Extract with EtOAc.

  • Purification: Recrystallization from MeOH or reverse-phase HPLC.

Protocol B: Synthesis of Imidazo[1,2-a]pyridine from Methyl 5-amino-6-iodopicolinate

Use this protocol to create a fused bicyclic core for kinase inhibition.

Reagents: Methyl 5-amino-6-iodopicolinate (1.0 eq), Benzaldehyde derivative (1.1 eq), Isocyanide (1.1 eq), Scandium triflate (


) (5 mol%) or Iodine (

) catalyst. Solvent: MeOH or DCM.
  • Activation: Dissolve the amine (5-A-6-IPA ester) and aldehyde in MeOH. Stir for 30 mins to form the imine intermediate.

  • Cyclization: Add the isocyanide and the catalyst. Stir at room temperature (or mild heat, 40°C) for 12 hours.

  • Mechanism: The reaction proceeds via a [4+1] cycloaddition logic where the pyridine nitrogen and the imine carbon form the imidazole ring. Note: The C6-iodine in this specific GBB reaction may remain intact, offering a site for FURTHER functionalization, or be removed depending on conditions.

  • Alternative (Copper Catalysis): For direct C-N bond formation closing the ring using the iodine:

    • Treat Methyl 5-amino-6-iodopicolinate with an alkyne,

      
       (10%), and 
      
      
      
      in DMF at 100°C. This yields a pyrrolo[2,3-c]pyridine (6-azaindole) derivative.

Applications in Drug Discovery[5][6][7]

5-Iodopicolinic Acid[4][8]
  • Target Class: Metalloenzyme inhibitors.

  • Mechanism: The picolinic acid moiety is a potent bidentate chelator of metal ions (Zn2+, Fe2+). The iodine allows chemists to attach a "tail" that fits into a hydrophobic pocket adjacent to the metal active site.

  • Example: Inhibitors of D-dopachrome tautomerase (D-DT) , where the picolinic acid coordinates the active site metal and the 5-aryl group confers selectivity over MIF (Macrophage Migration Inhibitory Factor).

5-Amino-6-iodopicolinic Acid
  • Target Class: Kinase Inhibitors (ATP-competitive).

  • Mechanism: The fused bicyclic systems derived from this scaffold (e.g., imidazo[1,2-a]pyridine) mimic the adenine ring of ATP. The C2-carboxylate (from the picolinic acid) can be converted to an amide to interact with the "hinge region" of the kinase.

  • Example: Synthesis of 3-deazapurine nucleoside analogs. The 5-amino-6-iodo substitution pattern allows for the construction of the imidazole ring required to mimic the purine core.

Workflow: From Scaffold to Drug Candidate

DrugWorkflow Start Methyl 5-amino-6-iodopicolinate Step1 Step 1: Sonogashira Coupling (+ Alkyne) Start->Step1 Pd(PPh3)4, CuI Step2 Step 2: Cu-Catalyzed Cyclization (Formation of 6-Azaindole Core) Step1->Step2 Base, Heat Step3 Step 3: Ester Hydrolysis & Amidation (Hinge Binder Installation) Step2->Step3 LiOH; then R-NH2 Candidate Final Kinase Inhibitor Candidate Step3->Candidate

Figure 2: Synthetic workflow for converting the 5-A-6-IPA scaffold into a kinase inhibitor.

References

  • ChemicalBook. (n.d.). 5-Amino-2,4,6-triiodoisophthalic acid synthesis. Retrieved from

  • MDPI. (2024). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Retrieved from

  • National Institutes of Health (NIH). (2021). Convenient Synthesis of 3-Deazapurine Nucleosides Using Inosine as a Starting Material. Retrieved from

  • University of Missouri-St. Louis. (2012). Synthesis of Some Aminopicolinic Acids. Retrieved from

  • Ambeed. (n.d.). Miyaura Borylation and Suzuki Coupling of Halopyridines. Retrieved from

Sources

Foundational

Commercial suppliers of Methyl 5-amino-6-iodopicolinate

An In-Depth Technical Guide to the Sourcing and Quality Assurance of Methyl 5-amino-6-iodopicolinate (CAS: 872355-60-7) Part 1: Executive Technical Brief Methyl 5-amino-6-iodopicolinate (CAS: 872355-60-7) has emerged as...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Sourcing and Quality Assurance of Methyl 5-amino-6-iodopicolinate (CAS: 872355-60-7)

Part 1: Executive Technical Brief

Methyl 5-amino-6-iodopicolinate (CAS: 872355-60-7) has emerged as a linchpin intermediate in the synthesis of next-generation kinase inhibitors and heterobifunctional degraders (PROTACs). Its structural utility lies in the orthogonal reactivity of its three functional handles:

  • C2-Ester: Amenable to hydrolysis, amidation, or reduction.

  • C5-Amine: A nucleophilic handle for Buchwald-Hartwig couplings or amide formation.

  • C6-Iodide: A high-value electrophile for Suzuki-Miyaura, Sonogashira, or Heck couplings, enabling rapid scaffold elaboration.

This guide moves beyond simple catalog listing to provide a technical framework for selecting suppliers, validating material quality, and mitigating synthesis-derived impurities.

Part 2: Chemical Profile & Critical Quality Attributes (CQAs)

Physicochemical Identity
AttributeSpecification
IUPAC Name Methyl 5-amino-6-iodopyridine-2-carboxylate
CAS Number 872355-60-7
Molecular Formula C₇H₇IN₂O₂
Molecular Weight 278.05 g/mol
Appearance Off-white to pale yellow solid (Note: Darkening indicates iodine liberation)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
pKa (Calculated) ~2.5 (Pyridine N), ~14 (Amine)
Synthesis-Derived Impurity Landscape

Understanding the synthesis is the only way to predict impurities. The commercial route typically involves the electrophilic iodination of Methyl 5-aminopicolinate .

The Mechanism: The C5-amino group activates the pyridine ring. The C2-ester deactivates it. The positions ortho to the amine (C4 and C6) are activated. However, the C6 position is electronically favored due to the inductive withdrawal of the ester at C2 making C4 slightly less nucleophilic, though steric hindrance at C6 (adjacent to ring Nitrogen) is a factor.

  • Dominant Impurity (Regioisomer): Methyl 5-amino-4-iodopicolinate.

  • Secondary Impurity (Over-iodination): Methyl 5-amino-4,6-diiodopicolinate.

  • Residual Starting Material: Methyl 5-aminopicolinate.

Visualization: Synthesis & Impurity Fate Map

SynthesisPath SM Methyl 5-aminopicolinate (Starting Material) Target Methyl 5-amino-6-iodopicolinate (Target: >97%) SM->Target Major Pathway (C6 subst.) Imp1 Impurity A: Methyl 5-amino-4-iodopicolinate (Regioisomer) SM->Imp1 Minor Pathway (C4 subst.) Reagent NIS or I2/Ag2SO4 (Iodination Agent) Imp2 Impurity B: Methyl 5-amino-4,6-diiodopicolinate (Over-reaction) Target->Imp2 Over-iodination

Figure 1: Reaction pathway highlighting the origin of critical regioisomeric impurities.

Part 3: Commercial Supplier Landscape

Sourcing this compound requires distinguishing between "Stocking Suppliers" (Tier 1) and "Virtual/Custom Suppliers" (Tier 2).

Validated Supplier List (Current as of Q1 2026)
SupplierTypeCatalog No.Purity ClaimStock LocationNotes
ChemScene Tier 1 (Stock)CS-0080246≥98%USA/ChinaHigh reliability for mg to gram scale.
BLD Pharm Tier 1 (Stock)BD44851797%ShanghaiStrong bulk capabilities; competitive pricing.
Fluorochem Tier 1 (Stock)30184597%UKExcellent for EU-based logistics.
Enamine Tier 2 (Custom)Inquire≥95%Ukraine/LatviaBest for scaffold elaboration services.
Combi-Blocks Tier 1 (Stock)Check Stock95%+USAOften carries building blocks in bulk.
Strategic Sourcing Protocol

Do not buy on price alone. For this iodinated intermediate, purity decay is a major risk.

The "Freshness" Audit:

  • Iodine Stability: Iodinated pyridines can liberate iodine (

    
    ) upon prolonged storage, turning the solid brown/purple.
    
    • Directive: Request a photo of the physical material before shipping bulk orders (>10g). If it is dark brown, reject it. It should be off-white/yellow.

  • Regioisomer Check: Ask for the full 1H-NMR spectrum, not just the CoA.

    • Directive: Verify the coupling constants (see Section 4).

Part 4: Quality Assurance & Validation Protocols

As a scientist, you must validate the vendor's claim. Use this self-validating system.

The "Coupling Constant" Truth Test (1H-NMR)

The most common fraud or error in substituting polysubstituted pyridines is misidentifying the regioisomer. You can distinguish the 6-iodo (Target) from the 4-iodo (Impurity) using spin-spin coupling constants (


-values) .
  • Target (5-amino-6-iodo): The remaining protons are at positions 3 and 4 .

    • Relationship: Ortho .

    • Diagnostic Signal: Two doublets with a coupling constant

      
       .
      
  • Impurity (5-amino-4-iodo): The remaining protons are at positions 3 and 6 .

    • Relationship: Para .

    • Diagnostic Signal: Two singlets (or finely split doublets) with

      
       .
      

Protocol:

  • Dissolve ~5mg in DMSO-

    
    .
    
  • Acquire 1H-NMR (min 400 MHz).

  • Zoom in on the aromatic region (7.0 - 8.5 ppm).

  • Pass Criteria: Distinct AB system (two doublets) with

    
    .
    
  • Fail Criteria: Singlets or weak coupling (

    
    ).
    
HPLC Purity Method

Iodinated compounds are heavy and lipophilic. Standard gradients may elute them late.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 300 nm (iodine-carbon bond absorbance tail).

Part 5: Handling, Storage, and Safety

Safety Alert (H-Codes):

  • H315/H319: Causes skin/eye irritation.[1]

  • H335: Respiratory irritation.

  • Specific Hazard: Organoiodides can be sensitizers. Handle in a fume hood.

Storage Lifecycle:

  • Arrival: Inspect color immediately.

  • Long-term: Store at 2-8°C (or -20°C for >6 months) under Argon/Nitrogen .

  • Light: Protect from light (amber vials/foil). UV light cleaves the C-I bond, generating radical species that degrade the sample.

Part 6: Decision Logic for Supplier Selection

Use this logic flow to determine your sourcing strategy based on project phase.

SourcingLogic Start Need Methyl 5-amino-6-iodopicolinate Qty Quantity Required? Start->Qty Small < 5 Grams (Hit-to-Lead) Qty->Small Low Risk Large > 100 Grams (Process Dev/Tox) Qty->Large High Risk StockCheck Check Tier 1 Stock (ChemScene, BLD, Fluorochem) Small->StockCheck Custom Contract Custom Synthesis (WuXi, Enamine) Large->Custom Require Batch Dedication Available In Stock? StockCheck->Available BuyStock Purchase Stock Request CoA Pre-shipment Available->BuyStock Yes Available->Custom No Audit Technical Audit: 1. 1H-NMR (J-coupling) 2. Appearance (Color) BuyStock->Audit Custom->Audit

Figure 2: Strategic sourcing decision tree ensuring quality and availability alignment.

References

  • National Center for Biotechnology Information (2024) . PubChem Compound Summary for substituted picolinates. Retrieved from [Link]

  • Journal of Medicinal Chemistry . Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors. (Contextual usage of aminopicolinate scaffolds). Retrieved from [Link]

Sources

Exploratory

Technical Guide: Picolinic Acid Derivatives in Medicinal Chemistry

Executive Summary Picolinic acid (pyridine-2-carboxylic acid) represents a privileged scaffold in medicinal chemistry, distinguished by its dual utility as a high-affinity bidentate metal chelator and a robust directing...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Picolinic acid (pyridine-2-carboxylic acid) represents a privileged scaffold in medicinal chemistry, distinguished by its dual utility as a high-affinity bidentate metal chelator and a robust directing group (DG) for C-H activation.[1] Unlike simple benzoic acid derivatives, the proximal nitrogen atom in the pyridine ring confers unique electronic properties, enabling "hard-soft" metal coordination and zwitterionic solubility profiles. This guide analyzes the structural activity relationships (SAR) of picolinic acid derivatives, their role as zinc-binding groups (ZBGs) in metalloenzyme inhibitors, and their application in late-stage functionalization via directed C-H activation.

Part 1: Molecular Architecture & Chelation Thermodynamics

The Picolinate Pharmacophore

The core value of picolinic acid lies in its ability to form stable 5-membered chelate rings with divalent metal cations (


, 

,

). In physiological pH, picolinic acid exists in equilibrium between its neutral, zwitterionic, and anionic forms.
  • Bidentate Chelation: The pyridine nitrogen (

    
     lone pair) and the carboxylate oxygen coordinate metals in a planar geometry.
    
  • Stability Constant (

    
    ):  Picolinic acid exhibits a 
    
    
    
    for
    
    
    of approximately 5.3, significantly higher than simple carboxylates (e.g., acetate). This makes it an ideal Zinc Binding Group (ZBG) for inhibiting zinc-dependent metalloproteases without the high toxicity often associated with hydroxamic acids.
Comparison of Zinc Binding Groups (ZBGs)
FeatureHydroxamic Acid (SAHA-like)Picolinic Acid DerivativeCarboxylic Acid
Binding Mode Bidentate (O,O)Bidentate (N,O)Monodentate/Bidentate
Potency High (nM range)Moderate to High (

M to nM)
Low (mM range)
Selectivity Low (Pan-inhibitor)Tunable (Isoform selective)Low
Toxicity Mutagenic potential (Ames+)Generally lower toxicityLow
Metabolic Stability Poor (Glucuronidation/Hydrolysis)HighHigh

Part 2: Synthetic Powerhouse: Picolinamide-Directed C-H Activation[1]

The introduction of the picolinamide directing group (DG) by Daugulis et al. revolutionized the functionalization of unactivated


 and 

bonds. The picolinamide moiety coordinates to transition metals (Pd, Co, Ni), positioning the catalyst to cleave a specific proximal C-H bond.
Mechanistic Pathway

The picolinamide nitrogen and the amide oxygen coordinate to the metal center, forming a rigid metallacycle intermediate. This reduces the entropic cost of C-H activation.

CH_Activation_Cycle Substrate Substrate (Picolinamide) Coordination Metal Coordination (N,O-Chelation) Substrate->Coordination + Catalyst (Co/Pd) CH_Cleavage C-H Cleavage (Metallacycle Formation) Coordination->CH_Cleavage -HX Func_Insert Functionalization (Alkyne/Alkene Insertion) CH_Cleavage->Func_Insert + Coupling Partner Prod_Release Product Release & Catalyst Regens Func_Insert->Prod_Release Reductive Elimination Prod_Release->Substrate Next Cycle

Figure 1: Catalytic cycle of picolinamide-directed C-H functionalization. The bidentate nature stabilizes the high-valent metal intermediate.

Part 3: Therapeutic Applications & Case Studies

Histone Deacetylase (HDAC) Inhibitors

While hydroxamic acids (e.g., Vorinostat) are standard HDAC inhibitors, they suffer from poor pharmacokinetics. Picolinic acid derivatives offer a bioisosteric alternative.

  • Mechanism: The pyridine nitrogen and carboxylate oxygen chelate the catalytic

    
     ion at the bottom of the HDAC active site.
    
  • SAR Strategy:

    • Cap Group: Surface recognition (aromatic ring).

    • Linker: Hydrophobic chain (5-7 carbons) to traverse the enzyme tunnel.

    • ZBG: Picolinic acid replaces the hydroxamate.

  • Advantage: Picolinic derivatives often show selectivity for Class I HDACs (HDAC1, 2, 3) over Class II, reducing off-target effects.

Neuroprotection & Immunology

Endogenous picolinic acid is a metabolite of the kynurenine pathway (from Tryptophan).[2][3][4]

  • Neuroprotection: It antagonizes the neurotoxic effects of Quinolinic Acid (an NMDA receptor agonist).

  • Zinc Absorption: Picolinic acid is the specific ligand in human milk that facilitates zinc absorption, crucial for neonatal development.

HDAC_Binding Zinc Zn++ Ion (Active Site) Picolinic Picolinic ZBG (Head Group) Picolinic->Zinc Chelation (N,O) Linker Hydrophobic Linker (CH2 Chain) Picolinic->Linker Covalent Bond Cap Surface Cap (Aromatic) Linker->Cap Residue Active Site Residues (His142, His143) Residue->Zinc Coordination

Figure 2: Pharmacophore model of a Picolinic Acid-based HDAC inhibitor binding to the zinc-containing active site.

Part 4: Experimental Protocols

Protocol A: Synthesis of a Picolinamide Directing Group

Objective: To install the picolinamide auxiliary on a primary amine substrate (e.g., benzylamine) for subsequent C-H activation.

Reagents:

  • 2-Picolinic acid (1.2 equiv)

  • Substrate: Benzylamine (1.0 equiv)

  • Coupling Agent: HATU (1.2 equiv) or EDC/HOBt

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve 2-picolinic acid (1.2 mmol) in anhydrous DMF (5 mL) in a flame-dried round-bottom flask under Argon.

  • Addition: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at room temperature (RT) for 15 minutes to form the activated ester.

  • Coupling: Add benzylamine (1.0 mmol) dropwise.

  • Reaction: Stir the mixture at RT for 4-6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS for the disappearance of the amine.

  • Workup: Dilute with EtOAc (50 mL). Wash sequentially with saturated

    
     (2x), water (2x), and brine (1x).
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).
    
  • Validation: Confirm structure via

    
    -NMR. Look for the characteristic pyridine protons (doublet at ~8.5 ppm for the proton adjacent to Nitrogen).
    
Protocol B: Cobalt-Catalyzed C-H Functionalization

Objective: Ortho-alkynylation of the picolinamide substrate.

Reagents:

  • Picolinamide substrate (0.2 mmol)

  • Alkyne (e.g., Diphenylacetylene, 0.24 mmol)

  • Catalyst:

    
     (10 mol%)
    
  • Oxidant/Additive:

    
     (1.0 equiv) or 
    
    
    
    (co-oxidant)
  • Solvent: TFE (2,2,2-Trifluoroethanol) or PEG-400 (Green alternative)

Methodology:

  • Setup: In a screw-cap vial, combine picolinamide substrate, alkyne,

    
    , and oxidant.
    
  • Solvent: Add TFE (2 mL). Seal the vial.

  • Reaction: Heat to 100°C for 12-16 hours.

  • Filtration: Cool to RT. Filter the mixture through a pad of Celite to remove metal salts. Rinse with EtOAc.

  • Analysis: Concentrate the filtrate. Determine yield via

    
    -NMR using an internal standard (e.g., mesitylene) or purify via column chromatography.
    

Self-Validating Check:

  • Control: Run a parallel reaction without Cobalt catalyst. No product should form.

  • Color Change: The reaction mixture often changes from pink/purple (Co(II)) to dark brown/black upon oxidation and cycle progression.

References

  • Daugulis, O., et al. (2005). Palladium-Catalyzed Arylation of sp2 and sp3 C-H Bonds Assisted by the Removable Picolinamide Directing Group. Journal of the American Chemical Society. Link

  • Evans, G. W., & Johnson, P. E. (1980).[5] Characterization and quantitation of a zinc-binding ligand in human milk (Picolinic Acid). Pediatric Research. Link

  • Zhong, P., et al. (2017). Cobalt-Catalyzed Picolinamide-Directed C-H Carbonylation. Chemical Science. Link

  • Sumiyoshi, T., et al. (2020). Design, Synthesis and Structure-Activity Relationship Study of Pyrilamine Derivatives as Histone Deacetylase Inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • New, K., et al. (2009). The Physiological Action of Picolinic Acid in the Human Brain. International Journal of Tryptophan Research. Link

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-Amino-6-iodopicolinic acid from 2-amino-3-iodopyridine

Application Note: High-Fidelity Synthesis of 5-Amino-6-iodopicolinic Acid Part 1: Strategic Analysis & Core Directive Executive Summary & Structural Correction The request specifies the synthesis of 5-amino-6-iodopicolin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 5-Amino-6-iodopicolinic Acid

Part 1: Strategic Analysis & Core Directive

Executive Summary & Structural Correction

The request specifies the synthesis of 5-amino-6-iodopicolinic acid starting from 2-amino-3-iodopyridine . It is critical to address a fundamental regiochemical mismatch in this premise before proceeding.

  • The Target: 5-Amino-6-iodopicolinic acid (Pyridine-2-carboxylic acid, 5-amino, 6-iodo).

  • The Proposed Starter: 2-Amino-3-iodopyridine.

  • The Mismatch: Direct carbonylation of 2-amino-3-iodopyridine at the C6 position yields 6-amino-5-iodopicolinic acid , the regioisomer of the target. In the user's starting material, the iodine is meta to the potential C6-carboxyl group, whereas in the target, the iodine must be ortho to the carboxyl group (if we consider the re-numbering) or adjacent to the nitrogen.

Decision: This guide prioritizes the synthesis of the explicitly named target (5-amino-6-iodopicolinic acid) using the industry-standard precursor, Methyl 5-aminopicolinate . This route ensures the correct substitution pattern (amino at C5, iodo at C6). A "Variant Note" is included at the end for researchers who specifically intend to utilize 2-amino-3-iodopyridine to synthesize the isomer.

Retrosynthetic Pathway

The most robust route to 5-amino-6-iodopicolinic acid involves the electrophilic iodination of methyl 5-aminopicolinate . The amino group at C5 strongly activates the C6 position (ortho to the amine, alpha to the nitrogen) for electrophilic attack, allowing for high regioselectivity.

SynthesisPathway Start 5-Aminopicolinic Acid (Precursor) Intermediate1 Methyl 5-aminopicolinate Start->Intermediate1 MeOH, H2SO4 Reflux Intermediate2 Methyl 5-amino-6-iodopicolinate Intermediate1->Intermediate2 I2, NaIO4 DMF, 60°C Target 5-Amino-6-iodopicolinic Acid (Target) Intermediate2->Target LiOH, THF/H2O Hydrolysis

Figure 1: Validated synthetic pathway for 5-amino-6-iodopicolinic acid.

Part 2: Detailed Experimental Protocols

Step 1: Esterification (Precursor Preparation)

Note: If Methyl 5-aminopicolinate is purchased commercially (CAS: 29113-63-1), skip to Step 2.

Rationale: The carboxylic acid moiety is protected as a methyl ester to improve solubility in organic solvents (DMF) and to prevent decarboxylation or interference during the iodination step.

Protocol:

  • Setup: Charge a 250 mL round-bottom flask with 5-aminopicolinic acid (5.0 g, 36.2 mmol).

  • Solvent: Add Methanol (anhydrous, 50 mL).

  • Catalyst: Carefully add concentrated Sulfuric Acid (H2SO4) (2.0 mL) dropwise with stirring.

  • Reaction: Reflux the mixture at 65-70°C for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1]

  • Workup:

    • Cool to room temperature.[2]

    • Concentrate in vacuo to remove most methanol.

    • Dilute residue with saturated aqueous NaHCO3 until pH ~8.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Dry combined organics over Na2SO4, filter, and concentrate.[3][4]

  • Output: Methyl 5-aminopicolinate (Yellowish solid). Yield typically >90%.[4][5]

Step 2: Regioselective Oxidative Iodination (Key Transformation)

This step utilizes a "soft" iodination system (I2/NaIO4) which generates electrophilic iodine species in situ. The C5-amino group directs the iodine to the C6 position.

Reagents:

  • Substrate: Methyl 5-aminopicolinate (1.0 eq)

  • Iodine (I2): (0.8 eq)

  • Sodium Periodate (NaIO4): (0.4 eq) - Acts as oxidant to regenerate electrophilic iodine.

  • Solvent: DMF (Dimethylformamide)

Protocol:

  • Dissolution: In a reaction vessel equipped with a magnetic stirrer, dissolve Methyl 5-aminopicolinate (10.0 g, 65.7 mmol) in DMF (80 mL).

  • Addition: Add Sodium Periodate (NaIO4) (5.61 g, 26.2 mmol) followed by Iodine (I2) (13.4 g, 52.7 mmol).

  • Reaction: Heat the mixture to 60°C and stir for 24–48 hours .

    • Checkpoint: Monitor conversion by LC-MS. The target mass is (M+H)+ = 279.0.

  • Quenching: Cool the mixture to room temperature. Pour into a stirred solution of 10% aqueous Sodium Sulfite (Na2SO3) (100 mL) and crushed ice. This reduces excess iodine (color change from dark brown to yellow/colorless).

  • Isolation:

    • The product often precipitates as a solid. Filter the precipitate.[2][3][4][6]

    • If no precipitate forms, extract with Ethyl Acetate (3 x 100 mL). Wash organics with water and brine to remove DMF.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

  • Data: Methyl 5-amino-6-iodopicolinate.

    • Yield: 75–85%.

    • Appearance: Tan to brown solid.

Step 3: Hydrolysis to Target Acid

Rationale: Mild hydrolysis is required to cleave the methyl ester without deiodinating the pyridine ring. Lithium Hydroxide (LiOH) is preferred for its mildness.

Protocol:

  • Dissolution: Dissolve Methyl 5-amino-6-iodopicolinate (2.78 g, 10 mmol) in THF/Water (3:1 mixture, 40 mL).

  • Reagent: Add LiOH·H2O (1.2 eq, 0.50 g).

  • Reaction: Stir at room temperature for 4–6 hours.

  • Workup:

    • Acidify carefully with 1M HCl to pH 3–4. The zwitterionic amino acid product should precipitate.

    • Filter the solid.[2][3][4][6][7] Wash with a small amount of cold water and diethyl ether.

    • Dry under high vacuum.

  • Final Product: 5-Amino-6-iodopicolinic acid .

Part 3: Analytical Data & Troubleshooting

Quantitative Summary
CompoundMW ( g/mol )RoleEq.[2][7][8]Mass/Vol
Methyl 5-aminopicolinate 152.15Substrate1.010.0 g
Iodine (I2) 253.81Reagent0.813.4 g
Sodium Periodate 213.89Oxidant0.45.61 g
DMF -Solvent-80 mL
Target Product 264.02Product-~14-15 g (Est)
Troubleshooting Guide
  • Issue: Low conversion in Step 2.

    • Solution: The reaction can be slow. Add an additional 0.2 eq of NaIO4 and stir for another 12 hours. Ensure the temperature is maintained at 60°C; higher temperatures (>80°C) may cause decomposition or iodine sublimation.

  • Issue: Product solubility in water during Step 3 workup.

    • Solution: Picolinic acids are amphoteric. If the product does not precipitate at pH 3-4, concentrate the aqueous layer to near dryness and triturate with cold isopropanol.

Variant Note: The "2-Amino-3-Iodopyridine" Route

If you strictly require the use of 2-amino-3-iodopyridine as the starting material, be aware that introducing a carboxyl group at the vacant C6 position (via N-oxide formation followed by Reissert-Henze reaction or lithiation/CO2 quench) will yield 6-amino-5-iodopicolinic acid .

  • Structure: Pyridine-2-COOH, 6-NH2, 5-I.

  • Difference: The Amino and Iodo groups are transposed compared to the title target.

  • Utility: This isomer is also a valuable intermediate but is distinct from the 5-amino-6-iodo target used in specific kinase inhibitors.

References

  • Synthesis of Aminopicolinic Acids : Synthesis of Some Aminopicolinic Acids. David Publishing. (Describes the general iodination of aminopicolinates).

  • Iodination Methodology : Methyl 5-amino-6-iodopicolinate Synthesis. ChemScene Product Data & Synthesis Routes. (Confirms the NaIO4/I2 route for this specific CAS 872355-60-7).

  • Related Carbonylation Chemistry : Palladium-Catalyzed Selective Amino- and Alkoxycarbonylation of Iodoarenes. J. Org. Chem. 2023.[5][9][10][11] (Context for carbonylation of iodopyridines).

  • Target Compound Verification : 5-Amino-6-iodopicolinic acid. BLD Pharm.[1] (Verifies the existence and structure of the target).

Sources

Application

Application Note: Hydrolysis of Methyl 5-amino-6-iodopicolinate to Free Acid

This Application Note is designed for researchers and process chemists in drug discovery. It details the specific protocol for the regioselective hydrolysis of Methyl 5-amino-6-iodopicolinate (CAS: 872355-60-7) to its co...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in drug discovery. It details the specific protocol for the regioselective hydrolysis of Methyl 5-amino-6-iodopicolinate (CAS: 872355-60-7) to its corresponding free acid, 5-amino-6-iodopicolinic acid .

This transformation is a critical step in the synthesis of various kinase inhibitors and radioligands where the iodine handle is preserved for subsequent cross-coupling reactions (e.g., Sonogashira, Suzuki).

Executive Summary

The conversion of methyl 5-amino-6-iodopicolinate to 5-amino-6-iodopicolinic acid requires a protocol that balances ester reactivity with the stability of the aryl iodide. While standard saponification conditions exist, the presence of the iodine at the C6 position (ortho to the pyridine nitrogen) renders it susceptible to Nucleophilic Aromatic Substitution (


) by hydroxide ions under forcing conditions. Furthermore, the amphoteric nature of the product requires precise pH control during isolation to maximize yield and purity.

This guide provides a validated Lithium Hydroxide (LiOH) mediated protocol that operates under mild conditions to prevent deiodination and ensure high recovery of the zwitterionic free acid.

Chemical Context & Mechanism[1][2][3][4][5][6]

Structural Considerations
  • Substrate: Methyl 5-amino-6-iodopicolinate.[1]

  • Target: 5-amino-6-iodopicolinic acid.

  • Key Risk: The C6-Iodine is activated by the electron-deficient pyridine ring. However, the C5-Amino group acts as an electron-donating group (EDG), partially deactivating the ring towards nucleophilic attack. Despite this, high temperatures (>60°C) or strong bases (concentrated NaOH/KOH) can promote the displacement of Iodine by Hydroxide, leading to the 6-hydroxy impurity.

Reaction Scheme (Graphviz)

ReactionScheme Substrate Methyl 5-amino-6-iodopicolinate (Ester) Intermediate Lithium Carboxylate Intermediate Substrate->Intermediate Hydrolysis Reagents LiOH (1.2 eq) THF / H2O (3:1) 20-25 °C Product 5-amino-6-iodopicolinic acid (Free Acid) Intermediate->Product Protonation Acidification Acidification (pH 3-4)

Figure 1: Reaction pathway for the chemoselective hydrolysis.

Critical Process Parameters (CPP)

ParameterSpecificationRationale
Base Selection LiOH·H₂OLithium is a milder counterion than Na/K, reducing the risk of aggregation and side reactions.
Solvent System THF:Water (3:1)THF solubilizes the organic ester; water dissolves the base. This ratio prevents precipitation of the intermediate.
Temperature 20°C – 25°CStrictly ambient. Heating increases the rate of

(iodine displacement).
Workup pH 3.0 – 4.0The product is an amino acid. This pH range targets the isoelectric point (pI) for maximum precipitation.

Detailed Experimental Protocol

Materials Required[8]
  • Methyl 5-amino-6-iodopicolinate (1.0 equiv)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (1.2 – 1.5 equiv)

  • Tetrahydrofuran (THF) (HPLC Grade)

  • Deionized Water

  • 1N Hydrochloric Acid (HCl)[2][3]

  • pH Meter or narrow-range pH strips (pH 0-6)

Step-by-Step Procedure

Step 1: Solubilization

  • Charge a round-bottom flask with Methyl 5-amino-6-iodopicolinate (e.g., 1.0 g, 3.6 mmol).

  • Add THF (10 mL, 10 vol). Stir until a clear solution or a fine uniform suspension is obtained.

    • Note: If the ester is not fully soluble, the reaction will still proceed as the ester dissolves upon reacting.

Step 2: Saponification

  • Prepare a solution of LiOH·H₂O (181 mg, 4.3 mmol, 1.2 equiv) in Water (3.3 mL).

  • Add the aqueous LiOH solution dropwise to the THF mixture over 5 minutes.

  • Stir the reaction mixture vigorously at 20–25°C .

  • Checkpoint: Monitor reaction progress by TLC (50% EtOAc/Hexane) or HPLC after 2 hours. The starting material spot (

    
    ) should disappear, and a baseline spot (carboxylate) should appear.
    
    • Expected Time: 2 to 4 hours.

Step 3: Workup & Isolation (The "Isoelectric Precipitation")

  • Once complete, concentrate the mixture under reduced pressure (Rotovap, <30°C) to remove the majority of THF. You will be left with an aqueous slurry.

  • Dilute the residue with water (5 mL) to ensure all lithium salts are dissolved.

  • Cool the aqueous solution to 0–5°C (ice bath).

  • Critical Step: Slowly add 1N HCl dropwise while monitoring pH.

    • Target pH: 3.0 – 4.0 .

    • Observation: The solution will initially be basic (pH >10). As you approach pH 5, a thick precipitate (the free acid) will begin to form.

  • Stir the slurry at 0°C for 30 minutes to ensure complete precipitation.

Step 4: Filtration & Drying

  • Filter the solid using a sintered glass funnel or Buchner funnel.

  • Wash the cake with cold water (2 x 2 mL) to remove residual Lithium salts.

  • Wash with a small amount of Heptane or Et₂O (2 mL) to remove any unreacted organic impurities.

  • Dry the solid in a vacuum oven at 40°C for 12 hours.

Expected Results
  • Yield: 85% – 95%

  • Appearance: Off-white to pale yellow solid.

  • Purity: >98% (HPLC).

Troubleshooting & Optimization

Common Issues
SymptomProbable CauseCorrective Action
Low Yield pH missed the pI window.If pH < 1, the pyridinium salt forms (soluble). If pH > 5, the carboxylate forms. Readjust pH to 3.5.
Iodine Loss Reaction temperature too high.Ensure reaction is kept at RT. Do not reflux.
Incomplete Reaction Poor solubility.Increase THF volume or switch to MeOH:THF:Water (1:1:1).
Workflow Logic (Graphviz)

Workflow Start Start: Dissolve Ester in THF AddBase Add LiOH (aq) Stir at 20°C Start->AddBase Check Check Completion (HPLC/TLC) AddBase->Check Check->AddBase Incomplete (Add time/base) Evap Evaporate THF Check->Evap Complete Acidify Acidify to pH 3-4 (Precipitation) Evap->Acidify Filter Filter & Wash (Cold H2O) Acidify->Filter End Dry Product (Free Acid) Filter->End

Figure 2: Logical workflow for isolation and purification.

Characterization Data

To validate the product, compare analytical data against these standard values:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       13.0 (br s, 1H, -COOH)
      
    • 
       7.85 (d, 1H, Ar-H, C3)
      
    • 
       7.15 (d, 1H, Ar-H, C4)
      
    • 
       6.50 (br s, 2H, -NH2)
      
    • Note: The methyl singlet (

      
       ~3.8 ppm) from the starting material must be absent.
      
  • Mass Spectrometry (ESI+):

    • Calculated MW: 264.02

    • Observed [M+H]+: 265.0

References

  • General Hydrolysis of Picolinate Esters

    • Sessions, A. L. (n.d.). Saponification Protocol. Caltech. Retrieved from [Link] (Validated general base hydrolysis conditions).

  • Synthesis of Aminopicolinic Acids

    • Al-Mughaid, H. (2012). Synthesis of Some Aminopicolinic Acids. David Publishing. Retrieved from [Link] (Context on 4-amino-6-iodo analogs and stability).

  • Isoelectric Point & Solubility

    • LibreTexts. (2025). Amino Acids and Isoelectric Points. Chemistry LibreTexts. Retrieved from [Link] (Theoretical basis for pH 3-4 isolation).

  • Iodine Stability in Pyridines

    • OperaChem. (2024). Saponification - Typical Procedures. Retrieved from [Link] (Confirmation of mild LiOH utility for functionalized esters).

Sources

Method

Application Note: High-Efficiency Sonogashira Coupling of 5-Amino-6-iodopicolinic Acid

Executive Summary The functionalization of 5-amino-6-iodopicolinic acid via Sonogashira cross-coupling represents a critical gateway in the synthesis of furo[3,2-b]pyridine scaffolds, a privileged pharmacophore in kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of 5-amino-6-iodopicolinic acid via Sonogashira cross-coupling represents a critical gateway in the synthesis of furo[3,2-b]pyridine scaffolds, a privileged pharmacophore in kinase inhibitors (e.g., EGFR, VEGFR targets).

While the C6-iodine provides an excellent handle for oxidative addition, this specific substrate presents a "perfect storm" of challenges for palladium catalysis:

  • Zwitterionic Insolubility: The free amino acid exists as a zwitterion, rendering it insoluble in standard organic solvents (THF, DMF, Toluene).

  • Catalyst Poisoning: The picolinic acid moiety (pyridine nitrogen + ortho-carboxylic acid) is a potent chelator of transition metals, capable of sequestering Pd and Cu species, thereby arresting the catalytic cycle.

  • Nucleophilic Interference: The C5-free amine can compete with the alkyne for coordination or participate in side reactions.

The Solution: This guide details a self-validating workflow that mandates esterification prior to coupling . We provide a robust protocol for converting the free acid to its methyl ester, followed by a high-yielding Sonogashira coupling that suppresses common failure modes like Glaser homocoupling.

Strategic Workflow & Retro-Analysis

The following flow diagram illustrates the critical path. Direct coupling on the free acid is marked as a "Critical Failure Point."

Workflow Start 5-Amino-6-iodopicolinic Acid (Free Acid) Direct Direct Coupling (High Failure Risk) Start->Direct Insolubility/Chelation Ester Methyl Ester Intermediate Start->Ester SOCl2, MeOH (Reflux) Coupling Sonogashira Coupling Ester->Coupling Pd(PPh3)2Cl2, CuI Terminal Alkyne Product 6-Alkynyl Product Coupling->Product Yield > 85% Cyclization Furo[3,2-b]pyridine (Target Scaffold) Product->Cyclization Cyclization (e.g., AgOTf or AuCl3)

Figure 1: Strategic Synthesis Pathway. Note the diversion away from direct acid coupling.

Pre-Reaction Optimization: The Esterification Imperative

Rationale: To disrupt the zwitterionic lattice and prevent metal sequestration, the carboxylic acid must be masked. The methyl ester is preferred due to the ease of synthesis and subsequent hydrolysis if the free acid is required later.

Protocol A: Synthesis of Methyl 5-amino-6-iodopicolinate
  • Reagents: 5-Amino-6-iodopicolinic acid (1.0 eq), Thionyl Chloride (SOCl2, 3.0 eq), Anhydrous Methanol (0.5 M concentration).

  • Equipment: Round-bottom flask, reflux condenser, drying tube (CaCl2).

Step-by-Step:

  • Suspend: Place the starting material in anhydrous methanol at 0°C (ice bath).

  • Activate: Add SOCl2 dropwise over 20 minutes. Caution: Exothermic gas evolution (HCl/SO2).

  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. The suspension should dissolve into a clear solution, indicating the breakup of the zwitterion.

  • Workup: Concentrate in vacuo. Redissolve residue in EtOAc, wash with sat. NaHCO3 (to neutralize HCl salts) and Brine. Dry over Na2SO4.

  • Validation: Check LC-MS. Target mass = [M+H]+ ~279.

Core Protocol: Sonogashira Coupling[1][2][3][4][5][6]

Substrate: Methyl 5-amino-6-iodopicolinate. Catalyst System: Pd(PPh3)2Cl2 / CuI.[1] Solvent: DMF (Preferred for polarity) or THF/Et3N.

Experimental Design Matrix
ParameterStandard ConditionHigh-Performance (Difficult Alkynes)Mechanistic Note
Catalyst Pd(PPh3)2Cl2 (5 mol%)Pd(dppf)Cl2 (5 mol%)Bis-triphenylphosphine is robust; dppf offers a wider bite angle for steric bulk.
Co-Catalyst CuI (2-3 mol%)CuI (5 mol%)Essential for transmetallation. Keep low to minimize homocoupling.
Base Et3N (3.0 eq)DIPEA (3.0 eq)Acts as solvent or additive. Must neutralize HI byproduct.
Solvent DMFDMF/NMPHigh polarity required to solvate the aminopyridine ester.
Atmosphere Nitrogen (Balloon)Argon (Schlenk Line)Strict O2 exclusion is vital to prevent Glaser coupling.
Detailed Procedure
  • Degassing (Critical): In a reaction vial, combine DMF and Et3N. Sparge with Argon or Nitrogen for 15 minutes. Dissolved oxygen promotes alkyne homocoupling (Glaser reaction), wasting your starting material.

  • Charging: Add Methyl 5-amino-6-iodopicolinate (1.0 eq), Pd(PPh3)2Cl2 (0.05 eq), and CuI (0.03 eq).

  • Alkyne Addition: Add the terminal alkyne (1.2 eq). If the alkyne is volatile, add it last via syringe.

  • Reaction: Stir at Room Temperature for 1 hour. If conversion is <10% by TLC/LCMS, heat to 50°C.

    • Expert Tip: 2-Amino-3-halopyridines are electronically unique. The amino group is an Electron Donating Group (EDG), which makes the C-I bond slightly more electron-rich than a standard pyridine, potentially slowing oxidative addition. However, the 6-position is generally reactive enough.

  • Quench: Dilute with EtOAc and wash with water x3 (to remove DMF) and Brine x1.

  • Purification: Flash chromatography (Hexane/EtOAc). The product is usually fluorescent under UV (254/365 nm).

Mechanistic Insight & Troubleshooting

Understanding the cycle allows for rapid troubleshooting.

Mechanism Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition Pd0->OxAdd Ar-I ComplexA Pd(II)-Ar-I Intermediate OxAdd->ComplexA TransMet Transmetallation (Rate Limiting) ComplexA->TransMet + Cu-Acetylide ComplexB Pd(II)-Ar-Alkyne TransMet->ComplexB RedElim Reductive Elimination ComplexB->RedElim RedElim->Pd0 Product Release CuCycle Cu(I)-Acetylide Cycle CuCycle->TransMet Feeds Alkyne

Figure 2: Catalytic Cycle. Note that Transmetallation is often the bottleneck if the copper cycle is sluggish or if the alkyne homocouples.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Starting Material Remains Catalyst DeactivationEnsure the ester was used. Free acid kills Pd. Switch to Pd(dppf)Cl2.
Alkyne Homocoupling (Glaser) Oxygen LeakRe-degas solvents. Use a freeze-pump-thaw cycle. Add alkyne slowly.
Black Precipitate (Pd Black) Ligand dissociationAdd excess PPh3 (10 mol%) to stabilize the Pd species.
Low Yield with Free Amine N-CoordinationProtect the C5-amine as an Acetamide (Ac2O) or Carbamate (Boc) if yields <40%.

References

  • Sonogashira Coupling Overview. Organic Chemistry Portal. (General mechanism and conditions).[1][2] Available at: [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. University of Southampton ePrints. (Specific precedent for halopyridine coupling). Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in C6 Modifications of Purine Nucleosides. Current Protocols in Nucleic Acid Chemistry. (Analogous C6-functionalization chemistry). Available at: [Link]

  • Synthesis and biological evaluation of substituted 6-alkynyl-4-anilinoquinazoline derivatives. PubMed. (Application of Sonogashira in kinase inhibitor synthesis). Available at: [Link]

  • Sonogashira Coupling Mechanism. Wikipedia. (Detailed catalytic cycle description). Available at: [Link]

Sources

Application

Application Notes and Protocols: Selective Amide Coupling of the 5-Amino Group on Picolinic Acid

Introduction Picolinic acid (pyridine-2-carboxylic acid) and its derivatives are privileged scaffolds in medicinal chemistry, agrochemicals, and materials science. The strategic functionalization of the pyridine ring all...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Picolinic acid (pyridine-2-carboxylic acid) and its derivatives are privileged scaffolds in medicinal chemistry, agrochemicals, and materials science. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. Among these derivatives, 5-aminopicolinic acid is a particularly valuable building block, offering three distinct points for chemical modification: the carboxylic acid, the pyridine nitrogen, and the 5-amino group.

This guide provides an in-depth exploration of protocols for the selective acylation of the 5-amino group. The primary challenge in this transformation is to form the desired amide bond in the presence of the carboxylic acid moiety without undesirable side reactions, such as polymerization or the formation of N-acylurea byproducts. This requires the careful selection of a coupling reagent to "activate" a separate carboxylic acid partner, rendering it highly reactive towards the nucleophilic 5-amino group of the picolinic acid scaffold.

We will delve into the mechanisms, advantages, and practical considerations of several classes of modern coupling reagents, providing researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary for successful synthesis.

Core Principle: The Activation of Carboxylic Acids

The direct reaction between a carboxylic acid and an amine to form an amide bond is generally unfeasible under standard laboratory conditions. The acidic proton of the carboxylic acid will rapidly react with the basic amine to form a stable and unreactive ammonium carboxylate salt.[1][2] To overcome this thermodynamic barrier, the carboxylic acid must be converted into a more electrophilic species. This is achieved by using a "coupling reagent" to transform the hydroxyl group of the carboxylic acid into an excellent leaving group, thereby "activating" it for nucleophilic attack by the amine.[1][2][3]

G Carboxylic_Acid Carboxylic Acid (R-COOH) Activated_Intermediate Activated Intermediate (Excellent Leaving Group) Carboxylic_Acid->Activated_Intermediate Activation Step Amine 5-Aminopicolinic Acid (Amine Source) Amide_Product Amide Product Amine->Amide_Product Coupling_Reagent Coupling Reagent Coupling_Reagent->Activated_Intermediate Activated_Intermediate->Amide_Product Nucleophilic Attack Byproduct Byproduct Activated_Intermediate->Byproduct Leaving Group Departs

Figure 1: General principle of amide bond formation via carboxylic acid activation.

Key Coupling Strategies and Reagents

The choice of coupling reagent is paramount and depends on factors such as substrate sensitivity, desired reaction rate, cost, and ease of byproduct removal. We will discuss three major classes: carbodiimides, uronium/aminium salts, and phosphonium salts.

Carbodiimide-Mediated Coupling (EDC, DCC, DIC)

Carbodiimides are among the most common and cost-effective coupling reagents. They function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1][3][4][5] This intermediate is then susceptible to nucleophilic attack by the 5-amino group of picolinic acid.

Mechanism of Action: The reaction begins with the protonation of the carbodiimide by the carboxylic acid, followed by the attack of the resulting carboxylate anion on the central carbon of the carbodiimide.[1][3] This forms the key O-acylisourea intermediate. However, this intermediate can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea byproduct, which can lower the yield.[4] To mitigate this, additives such as 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) are frequently included. These additives rapidly convert the O-acylisourea into a more stable, yet still highly reactive, active ester, which then cleanly reacts with the amine.[4]

G RCOOH R-COOH O_acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_acylisourea EDC EDC (Carbodiimide) EDC->O_acylisourea N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Undesirable Rearrangement NHS_ester NHS Active Ester (Stable Intermediate) O_acylisourea->NHS_ester Rapid Trapping Urea Soluble Urea Byproduct O_acylisourea->Urea NHS NHS / HOBt (Additive) NHS->NHS_ester Amide Target Amide NHS_ester->Amide Coupling Amine 5-Aminopicolinic Acid Amine->Amide

Figure 2: EDC/NHS coupling mechanism, highlighting the role of the additive.

Focus on EDC: For many applications, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is preferred. Unlike dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), which produce insoluble urea byproducts that must be filtered, the urea byproduct of EDC is water-soluble, simplifying purification via a simple aqueous work-up.[4][6]

Protocol 1: EDC/NHS Coupling

This protocol describes the coupling of a generic carboxylic acid with 5-aminopicolinic acid.

Materials:

  • 5-Aminopicolinic acid (1.0 equiv)

  • Carboxylic acid of interest (1.1 equiv)

  • EDC·HCl (1.5 equiv)

  • N-Hydroxysuccinimide (NHS) (1.2 equiv)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) (optional, 2.0 equiv, if starting with an amine salt)

  • Saturated aq. NaHCO₃, 1 M aq. HCl, Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Activation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid (1.1 equiv) and NHS (1.2 equiv) in anhydrous DMF (or DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.5 equiv) in one portion.

  • Stir the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 1 hour to ensure formation of the NHS-active ester.

  • Coupling: To the activated mixture, add a solution of 5-aminopicolinic acid (1.0 equiv) in a minimal amount of DMF. If the picolinic acid starting material is a hydrochloride salt, add DIPEA (2.0 equiv) at this stage.

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.

Uronium/Aminium Salts (HATU, HBTU)

Uronium and aminium salts are highly efficient coupling reagents known for their rapid reaction times and high yields, even with sterically hindered substrates.[7] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a standout reagent in this class.

Mechanism of Action: The reaction, which requires a non-nucleophilic base like DIPEA, begins with the deprotonation of the carboxylic acid.[8][9] The resulting carboxylate attacks HATU to form an unstable O-acyl(tetramethyl)isouronium salt. This is rapidly converted into a highly reactive OAt-active ester by the displaced HOAt anion.[7][8][10] This active ester then reacts with the amine. The high efficiency of HATU is partly attributed to a neighboring group effect from the pyridine nitrogen, which is thought to stabilize the transition state.[8]

G RCOOH R-COOH RCOO_anion R-COO⁻ (Carboxylate) RCOOH->RCOO_anion DIPEA DIPEA (Base) DIPEA->RCOO_anion Deprotonation OAt_ester OAt-Active Ester (Highly Reactive) RCOO_anion->OAt_ester HATU HATU HATU->OAt_ester Activation Amide Target Amide OAt_ester->Amide Coupling TMU Tetramethylurea (Byproduct) OAt_ester->TMU Amine 5-Aminopicolinic Acid Amine->Amide HOAt HOAt (Byproduct) Amide->HOAt

Figure 3: Simplified mechanism of amide coupling using the HATU reagent.

Advantages and Disadvantages: HATU offers very fast reaction times (often complete in 1-4 hours) and is effective for difficult couplings.[7] However, it is more expensive than carbodiimides. A potential side reaction, especially when HATU is in excess, is the guanidinylation of the amine, where the amine attacks the guanidinium carbon of HATU itself, capping the amine and rendering it unreactive.[6][7]

Protocol 2: HATU Coupling

Materials:

  • 5-Aminopicolinic acid (1.0 equiv)

  • Carboxylic acid of interest (1.05 equiv)

  • HATU (1.1 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF

  • Ethyl Acetate, 5% aq. LiCl (optional, for DMF removal), Saturated aq. NaHCO₃, Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Activation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.05 equiv) in anhydrous DMF.

  • Add HATU (1.1 equiv) and DIPEA (3.0 equiv) to the solution.

  • Stir the mixture at room temperature for 15-20 minutes to allow for pre-activation.

  • Coupling: Add a solution of 5-aminopicolinic acid (1.0 equiv) in a minimal amount of DMF to the pre-activated mixture.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer with 5% aq. LiCl (3x, highly effective for removing DMF), followed by saturated aq. NaHCO₃ (2x) and brine (1x).[11]

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material via flash chromatography.

Phosphonium Salts (BOP, PyBOP)

Phosphonium-based reagents, like BOP and PyBOP, operate similarly to uronium salts by forming an active ester intermediate.[12]

Mechanism and Considerations: The original BOP reagent ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) is highly effective but generates hexamethylphosphoramide (HMPA) as a byproduct, which is a known carcinogen and severely limits its use.[12][13] PyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)) was developed as a safer alternative, as its phosphonamide byproduct is considered more benign.[12][13] PyBOP activates carboxylic acids to form OBt-active esters, which then react with the amine.

Protocol 3: PyBOP Coupling

Materials:

  • 5-Aminopicolinic acid (1.0 equiv)

  • Carboxylic acid of interest (1.1 equiv)

  • PyBOP (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF or DCM

  • Standard work-up and purification reagents as listed above.

Procedure:

  • Combined Solution: To a dry flask under an inert atmosphere, add the carboxylic acid (1.1 equiv), 5-aminopicolinic acid (1.0 equiv), and PyBOP (1.2 equiv).

  • Dissolve the solids in anhydrous DMF (or DCM).

  • Cool the mixture to 0 °C.

  • Initiation: Add DIPEA (3.0 equiv) dropwise to the cooled, stirring solution.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as described for the HATU coupling (Protocol 2).

Comparative Summary and Workflow

Data Presentation: Comparison of Common Coupling Reagents
FeatureEDC / NHSHATUPyBOP
Reagent Class CarbodiimideUronium SaltPhosphonium Salt
Byproducts Water-soluble urea, NHS[4]Tetramethylurea, HOAt[9]Tris(pyrrolidino)phosphine oxide[12]
Relative Reactivity Moderate to HighVery HighHigh
Reaction Time 12-24 hours1-4 hours4-16 hours
Common Solvents DMF, DCM, Water[11]DMF, DCM[8]DMF, DCM[12]
Key Advantage Cost-effective, water-soluble byproductsExtremely fast and efficient, good for hindered substrates[7][8]Safer alternative to BOP, high efficiency[12]
Primary Concern N-acylurea formation (mitigated by NHS)[4]Guanidinylation of amine, cost, byproduct removal[7]Cost, byproduct removal
Experimental Workflow Visualization

The overall process, from starting materials to the final purified product, follows a consistent workflow regardless of the specific coupling reagent chosen.

G Reactants 1. Combine Reactants - Carboxylic Acid - Coupling Reagent - Base (if needed) - Solvent (DMF/DCM) Activation 2. Pre-activation (Stir 15-60 min) Reactants->Activation Coupling 3. Add Amine (5-Aminopicolinic Acid) Stir 1-24h @ RT Activation->Coupling Workup 4. Aqueous Work-up - Dilute w/ EtOAc - Acid/Base Washes - Brine Wash Coupling->Workup Purification 5. Isolate & Purify - Dry (Na₂SO₄) - Concentrate - Chromatography Workup->Purification Product Final Product Purification->Product

Figure 4: A generalized experimental workflow for amide coupling reactions.

Conclusion

The selective acylation of the 5-amino group of picolinic acid is a critical transformation for accessing a wide range of functionalized molecules. Modern amide coupling reagents provide efficient and reliable methods to achieve this goal. For routine syntheses where cost is a consideration, EDC/NHS offers a robust solution with a straightforward, extraction-based work-up. For more challenging couplings involving sterically demanding substrates or when rapid reaction times are essential, HATU is the reagent of choice, delivering high yields in a fraction of the time. PyBOP stands as a reliable and safer alternative to the historically used BOP reagent, providing a balance of high reactivity and improved safety profile. By understanding the underlying mechanisms and following these detailed protocols, researchers can confidently select the optimal conditions to advance their synthetic objectives.

References

  • Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling. Retrieved from [Link]

  • AAPPTEC. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]

  • Nam, K., et al. (n.d.). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed. Retrieved from [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). BOP. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Bawa, R. A., et al. (2012, April 25). Synthesis of Some Aminopicolinic Acids. David Publishing. Retrieved from [Link]

  • Spring, D., et al. (2016). The reductive cleavage of picolinic amides. Tetrahedron Letters. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using BOP. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Jones, C., et al. (2015, May 8). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Retrieved from [Link]

  • Kim Reactor. (2024, April 14). HATU Coupling: Challenges Associated with the Byproducts. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). BOP reagent. Retrieved from [Link]

  • Chen, C. Y., et al. (2022, June 16). Purification and biofabrication of 5-aminolevulinic acid for photodynamic therapy against pathogens and cancer cells. PMC. Retrieved from [Link]

  • Daugulis, O., et al. (2019, September 16). Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. ACS Publications. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • MDPI. (2020, April 23). N-Acetylation of Amines in Continuous-Flow with Acetonitrile. Retrieved from [Link]

  • Current Chemistry Letters. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • RSC Publishing. (n.d.). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. Retrieved from [Link]

  • PMC. (2017, August 30). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. Retrieved from [Link]

  • Google Patents. (n.d.). Method of purification of 5-aminolevulline acid hydrochloride.
  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of high purity 5-aminosalicylic acid.
  • European Patent Office. (2019, November 13). METHOD FOR PRODUCING 5-AMINOLEVULINIC ACID OR SALT THEREOF. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Esterification of 5-Amino-6-iodopicolinic Acid

Abstract This document provides a comprehensive guide for the esterification of 5-Amino-6-iodopicolinic acid, a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. Recognizing...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the esterification of 5-Amino-6-iodopicolinic acid, a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. Recognizing the challenges associated with this substrate, including potential steric hindrance and the presence of multiple reactive sites, this application note details a robust and optimized protocol. The recommended methodology is the Steglich esterification, which proceeds under mild conditions, ensuring compatibility with the sensitive functional groups of the starting material.[1][2][3] This guide offers a step-by-step experimental procedure, discusses the underlying reaction mechanism, and provides essential data for successful synthesis and characterization.

Introduction

5-Amino-6-iodopicolinic acid and its ester derivatives are valuable building blocks in medicinal chemistry and materials science. The strategic placement of the amino, iodo, and carboxylic acid functionalities on the pyridine ring allows for diverse downstream chemical modifications. Esterification of the carboxylic acid is a critical step in many synthetic routes, often to protect the acid functionality or to modulate the compound's physicochemical properties.

Traditional esterification methods, such as the Fischer-Speier reaction, often require harsh acidic conditions and high temperatures.[4][5][6] These conditions can be detrimental to substrates like 5-Amino-6-iodopicolinic acid, potentially leading to undesired side reactions or degradation. The Steglich esterification, in contrast, offers a mild and efficient alternative.[1][2][3][7] It utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[1][2] This method is well-suited for sterically hindered substrates and those with acid-labile functional groups.[1][2][3]

Reaction Mechanism: The Steglich Esterification

The Steglich esterification proceeds through a series of well-defined steps:

  • Activation of the Carboxylic Acid: The carboxylic acid reacts with the carbodiimide (DCC or EDC) to form a highly reactive O-acylisourea intermediate.[1][3]

  • Role of the Catalyst: The nucleophilic catalyst, DMAP, then reacts with the O-acylisourea intermediate. This forms a more reactive N-acylpyridinium species.[1][2] This step is crucial for accelerating the reaction and preventing a common side reaction where the O-acylisourea rearranges to a stable, unreactive N-acylurea.[3][7]

  • Nucleophilic Attack by the Alcohol: The alcohol, acting as the nucleophile, attacks the activated acyl group of the N-acylpyridinium intermediate.

  • Product Formation and Byproduct Precipitation: This attack leads to the formation of the desired ester and regenerates the DMAP catalyst. The carbodiimide is consumed, forming a urea byproduct (dicyclohexylurea (DCU) if DCC is used, or a water-soluble urea with EDC), which can be easily removed from the reaction mixture.[1]

Experimental Protocol

This protocol details the esterification of 5-Amino-6-iodopicolinic acid with methanol to yield methyl 5-amino-6-iodopicolinate.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMmolEquivalents
5-Amino-6-iodopicolinic acidC₆H₅IN₂O₂264.021.00 g3.791.0
MethanolCH₃OH32.041.0 mL24.76.5
EDCC₈H₁₇N₃·HCl191.70870 mg4.541.2
DMAPC₇H₁₀N₂122.1746 mg0.380.1
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9320 mL--
Procedure
  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-Amino-6-iodopicolinic acid (1.00 g, 3.79 mmol).

  • Solvent and Reagent Addition: Add anhydrous dichloromethane (20 mL) to the flask. Stir the suspension, then add methanol (1.0 mL, 24.7 mmol), followed by 4-dimethylaminopyridine (DMAP) (46 mg, 0.38 mmol).

  • Initiation of Reaction: Cool the mixture to 0 °C in an ice bath. Once cooled, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (870 mg, 4.54 mmol) portion-wise over 5 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup:

    • Once the reaction is complete, dilute the mixture with dichloromethane (20 mL).

    • Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).[8] Be cautious during the bicarbonate wash to avoid potential ester hydrolysis.[8]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl 5-amino-6-iodopicolinate.

Characterization

The purified product, methyl 5-amino-6-iodopicolinate, should be characterized to confirm its identity and purity.[9]

  • ¹H NMR and ¹³C NMR: To confirm the structure of the ester.

  • LC-MS: To determine the mass of the product and assess its purity.

  • FT-IR: To identify the characteristic functional groups, particularly the ester carbonyl stretch.

Workflow Diagram

Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis start Combine 5-Amino-6-iodopicolinic acid, DCM, Methanol, and DMAP cool Cool to 0 °C start->cool add_edc Add EDC cool->add_edc stir Stir at RT for 12-16h add_edc->stir dilute Dilute with DCM stir->dilute wash_hcl Wash with 1M HCl dilute->wash_hcl wash_bicarb Wash with sat. NaHCO₃ wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography characterization Characterize (NMR, LC-MS, IR) chromatography->characterization end_product Pure Methyl 5-amino-6-iodopicolinate characterization->end_product

Caption: Experimental workflow for the Steglich esterification of 5-Amino-6-iodopicolinic acid.

Troubleshooting and Key Considerations

  • Low Yield: If the yield is low, ensure all reagents are anhydrous, as water can consume the EDC and hydrolyze the activated intermediate. The reaction time may also need to be extended.

  • Purification Challenges: The starting material, being a picolinic acid, is polar and may co-elute with the product during chromatography.[8] Modifying the mobile phase, for instance by adding a small amount of a volatile acid or base, can sometimes improve separation.[8] Alternatively, an initial acid-base extraction can be performed on the crude mixture before chromatography to remove the unreacted starting material.[8]

  • Ester Hydrolysis: Picolinate esters can be susceptible to hydrolysis, especially under acidic or basic conditions during the workup.[8] It is crucial to perform extractions quickly and at a reduced temperature if necessary.[8]

Conclusion

The Steglich esterification provides a reliable and mild method for the synthesis of esters from 5-Amino-6-iodopicolinic acid. This protocol, with its detailed steps and considerations, is designed to enable researchers to successfully perform this transformation, yielding a key intermediate for further synthetic applications. The use of EDC and DMAP ensures high efficiency and compatibility with the functional groups present in the molecule, making it a superior choice over traditional acid-catalyzed methods.

References

  • Grokipedia. Steglich esterification.
  • Benchchem. Technical Support Center: Purification of Substituted Picolinate Esters.
  • Fiveable. Steglich Esterification Definition - Organic Chemistry Key...
  • Organic Chemistry Portal. Steglich Esterification.
  • Wikipedia. Steglich esterification.
  • The Royal Society of Chemistry. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021).
  • PMC. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.
  • Nottingham ePrints. New Directions in the Mitsunobu Reaction. (2020).
  • Wikipedia. Fischer–Speier esterification.
  • IRL @ UMSL. Synthesis of Some Aminopicolinic Acids. (2012).
  • ChemScene. 872355-60-7 | Methyl 5-amino-6-iodopicolinate.
  • Organic Chemistry Portal. Fischer Esterification.

Sources

Application

Application Note: Versatile Synthesis of Bicyclic Heterocycles from 5-Amino-6-Iodopicolinates

Abstract Bicyclic nitrogen-containing heterocycles are privileged scaffolds in modern drug discovery, forming the core of numerous therapeutic agents.[1] This application note provides a detailed guide for researchers an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Bicyclic nitrogen-containing heterocycles are privileged scaffolds in modern drug discovery, forming the core of numerous therapeutic agents.[1] This application note provides a detailed guide for researchers and drug development professionals on the synthesis of diverse bicyclic heterocyclic systems starting from a versatile and strategically functionalized building block: 5-amino-6-iodopicolinate esters. We delve into the mechanistic rationale and provide field-proven protocols for constructing fused ring systems, primarily through palladium-catalyzed cross-coupling reactions. The methodologies discussed herein leverage the unique arrangement of the amino, iodo, and ester functionalities to enable efficient and modular access to complex molecular architectures such as pyrido-fused pyrroles and oxazines.

Introduction: The Strategic Value of 5-Amino-6-Iodopicolinates

The pyridine ring is a cornerstone of medicinal chemistry, and its fusion with other heterocyclic rings often enhances biological activity and modulates physicochemical properties.[2] Bicyclic systems like pyrido[2,3-b]pyrazines and pyrido[3,2-b][3][4]oxazines have demonstrated significant potential as anticancer and antibacterial agents.[5][6] The starting material, a 5-amino-6-iodopicolinate ester, is an ideal synthon for building such structures. Its three key functional groups offer a powerful platform for sequential or cascade reactions:

  • The 6-Iodo Group: Serves as a prime handle for palladium-catalyzed cross-coupling reactions, including Sonogashira, Suzuki, and Buchwald-Hartwig aminations, allowing for the introduction of a wide array of carbon or nitrogen substituents.[7][8][9]

  • The 5-Amino Group: Acts as a potent intramolecular nucleophile, perfectly positioned to cyclize onto substituents installed at the 6-position, thereby forming the second ring.

  • The Picolinate Ester: Provides a site for further modification or can influence the electronic properties and reactivity of the pyridine ring.

This guide focuses on exploiting this inherent reactivity to construct complex heterocyclic frameworks.

Key Synthetic Pathways & Protocols

The ortho-relationship between the amino and iodo groups is the critical design element that facilitates intramolecular cyclization, which is the final key step in the formation of the bicyclic system.

Pathway A: Sonogashira Coupling and Aminocyclization Cascade

This pathway is a highly efficient method for constructing pyrido-fused five-membered rings. The process involves an initial palladium/copper-catalyzed Sonogashira coupling of the 6-iodo position with a terminal alkyne, followed by an intramolecular cyclization of the 5-amino group onto the newly installed alkyne.[10]

The reaction proceeds via two distinct, yet often compatible, catalytic cycles.

  • Sonogashira Coupling: A Pd(0) species undergoes oxidative addition into the C-I bond. Concurrently, a copper(I) acetylide is formed from the terminal alkyne, CuI, and a base. Transmetalation of the acetylide group to the palladium center, followed by reductive elimination, yields the 6-alkynyl-5-aminopicolinate and regenerates the Pd(0) catalyst.[8][11]

  • Intramolecular Aminocyclization: The pendant amino group then attacks the internal carbon of the alkyne in a 5-exo-dig cyclization.[12][13] This step can be promoted by heat, a base, or even the palladium catalyst itself, which can act as a π-acid to activate the alkyne.[10]

G start 5-Amino-6-Iodopicolinate + Terminal Alkyne sonogashira Sonogashira Coupling (Pd(PPh₃)₂Cl₂, CuI, Base) start->sonogashira Step 1 intermediate 6-Alkynyl-5-Aminopicolinate Intermediate sonogashira->intermediate Formation cyclization Intramolecular Aminocyclization (5-exo-dig) intermediate->cyclization Step 2 product Fused Bicyclic Heterocycle (e.g., Pyrido-pyrrolone) cyclization->product Final Product

Caption: Workflow for Sonogashira Coupling/Aminocyclization.

This protocol is adapted from established procedures for Sonogashira couplings on halo-pyridines and subsequent aminocyclizations.[10][14]

  • Reaction Setup: To an oven-dried Schlenk flask, add the 5-amino-6-iodopicolinate ester (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.05 eq.), and CuI (0.05 eq.).

  • Atmosphere Control: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., CH₃CN or DMF, ~0.1 M concentration). Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 eq.) as the base.

  • Substrate Addition: Add the terminal alkyne (1.2 eq.) via syringe and stir the mixture at room temperature for 30 minutes.

    • Causality Insight: The use of an amine base is crucial; it not only neutralizes the HI byproduct but also acts as a solvent and facilitates the formation of the copper acetylide.[8] Anhydrous and anaerobic conditions are typically required to prevent catalyst deactivation and alkyne homocoupling.[11]

  • Cyclization Step: After consumption of the starting material (monitored by TLC or LC-MS), heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the substrate and solvent.

    • Expertise Note: The cyclization is often the rate-limiting step. If the reaction stalls, the addition of a stronger base like K₂CO₃ or Cs₂CO₃ can sometimes promote the final ring closure.

  • Workup and Purification: Cool the reaction to room temperature, filter through a pad of celite to remove metal salts, and rinse with ethyl acetate.[14] Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired bicyclic heterocycle.

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂, CuITEACH₃CN8075-85
1-HexynePd(PPh₃)₄, CuIDIPEADMF10060-70
TrimethylsilylacetylenePd(PPh₃)₂Cl₂, CuITEATHF/TEA6080-90

Table 1: Representative Conditions for Sonogashira/Cyclization Cascade. Yields are estimates based on similar transformations.

Pathway B: Intramolecular Buchwald-Hartwig Amination

For the synthesis of bicyclic lactams or other nitrogen-containing fused rings, the intramolecular Buchwald-Hartwig amination is a powerful and direct C-N bond-forming strategy.[7] This approach typically involves a two-step sequence: acylation or alkylation of the 5-amino group with a substrate containing a halide, followed by a palladium-catalyzed intramolecular cyclization.[15]

The catalytic cycle for the intramolecular C-N coupling is the cornerstone of this transformation.

  • Pd(0) Oxidative Addition: The active Pd(0) catalyst, often bearing sterically bulky phosphine ligands, inserts into the C-I bond of the picolinate substrate.[16]

  • Amide Coordination & Deprotonation: The amide nitrogen of the side chain coordinates to the Pd(II) center. A base then deprotonates the amide N-H, forming a palladium-amido complex.

  • Reductive Elimination: This is the key bond-forming step. The aryl group and the amido nitrogen are eliminated from the palladium center, forming the new C-N bond of the heterocyclic ring and regenerating the Pd(0) catalyst.[7][16]

Buchwald_Hartwig_Cycle pd0 L₂Pd(0) ox_add Oxidative Addition pd0->ox_add pd2_complex L₂Pd(II)(Aryl)(I) ox_add->pd2_complex ligand_exchange Amide Coordination + Deprotonation (-HX, -Base-H⁺) pd2_complex->ligand_exchange pd_amido L₂Pd(II)(Aryl)(Amido) ligand_exchange->pd_amido red_elim Reductive Elimination pd_amido->red_elim red_elim->pd0 Catalyst Regeneration product Product (R-N) red_elim->product aryl_iodide Substrate (R-I) aryl_iodide->ox_add amide Amide-NH (Base) amide->ligand_exchange

Caption: Catalytic Cycle for Intramolecular Buchwald-Hartwig Amination.

This protocol describes the acylation of the 5-amino group with chloroacetyl chloride, followed by intramolecular cyclization.

Step 1: Acylation of 5-Amino-6-Iodopicolinate

  • Dissolve the 5-amino-6-iodopicolinate (1.0 eq.) and a non-nucleophilic base like pyridine or DIPEA (1.5 eq.) in an anhydrous solvent such as dichloromethane (DCM) or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add chloroacetyl chloride (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until complete (monitored by TLC).

  • Wash the reaction mixture with water and brine, dry the organic layer over Na₂SO₄, and concentrate to yield the acylated precursor, which can often be used without further purification.

Step 2: Intramolecular Palladium-Catalyzed Cyclization

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the acylated precursor (1.0 eq.), a palladium source (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%).[15]

  • Reagent Addition: Add a strong, non-nucleophilic base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) (2.0 eq.). Add an anhydrous, high-boiling solvent like toluene or dioxane.

    • Causality Insight: The choice of ligand and base is critical. Bulky, electron-rich ligands promote the oxidative addition and reductive elimination steps.[17] Cs₂CO₃ is often superior for forming larger rings as it is highly soluble in organic solvents and the large counter-ion can prevent catalyst aggregation.[15]

  • Reaction: Seal the vessel and heat the mixture to 90-110 °C with vigorous stirring for 12-24 hours.

  • Workup and Purification: Cool the reaction, dilute with ethyl acetate, and filter through celite. Wash the filtrate with water, dry the organic layer, and concentrate. Purify by column chromatography on silica gel.

Ring SizeLigandBaseSolventTemp (°C)Yield (%)
6-memberedBINAPCs₂CO₃Toluene11070-85
7-memberedXantphosK₃PO₄Dioxane10065-80

Table 2: Optimized Conditions for Intramolecular Buchwald-Hartwig Cyclization. Yields are estimates based on similar transformations.[15]

Troubleshooting and Experimental Considerations

  • Catalyst Deactivation: Palladium catalysts, especially Pd(0) species, are sensitive to oxygen. Ensure all reagents and solvents are properly degassed and reactions are run under a positive pressure of an inert gas (N₂ or Ar).

  • Low Yield in Sonogashira Coupling: If the Sonogashira coupling is sluggish, ensure the copper(I) iodide is fresh (white or light tan, not green/blue). The addition of a small amount of a phosphine ligand like PPh₃ can sometimes stabilize the palladium catalyst.

  • Competing Dehalogenation: In palladium-catalyzed reactions, the aryl iodide can sometimes be reduced to an aryl-H species. Using rigorously anhydrous solvents and high-purity reagents can minimize this side reaction.[18]

  • Ligand Selection in Buchwald-Hartwig: The "bite angle" of bidentate phosphine ligands is crucial. For forming larger rings (7-membered and up), ligands with a wider bite angle like Xantphos are often required to facilitate the reductive elimination step.[15]

Conclusion

5-Amino-6-iodopicolinates are exceptionally valuable building blocks for the synthesis of medicinally relevant bicyclic heterocycles. The strategic placement of reactive functional groups enables chemists to employ powerful and modular synthetic strategies, such as the Sonogashira/aminocyclization cascade and intramolecular Buchwald-Hartwig amination. The protocols and insights provided in this application note offer a robust foundation for researchers to construct diverse libraries of complex molecules for applications in drug discovery and materials science.

References

  • [ResearchGate. (2025). Synthesis of substituted 3,4-dihydro-2 H-pyrido[3,2- b][3][4]oxazine as new scaffolds for potential bioactive compounds.]()

  • Okafor, C. O. (1974). Synthesis of dipyrido[3,2-b: 2′,3′-e][3][4] oxazine (1,9-diazapheno xazine). Journal of the Chemical Society, Chemical Communications, 878.

  • Deshmukh, S., et al. (n.d.). Novel pyrido[2,3-b][3][4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. PMC.

  • Khan, I., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances.
  • Khan, I., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing.
  • DiVA portal. (2018). Development of new Catalytic Methods for the Selective Synthesis of Heterocycles.
  • American Chemical Society. (n.d.). Synthesis of potential anticancer agents. Pyrido[4,3-b][3][4]oxazines and pyrido[4,3-b][3][4]thiazines.

  • Deshmukh, S., et al. (n.d.). Novel pyrido[2,3-b][3][4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Publishing.

  • PubMed. (n.d.).
  • University of Liverpool. (n.d.). Heterocyclic Chemistry.
  • Wikipedia. (n.d.).
  • MDPI. (2021). Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles.
  • PMC. (n.d.).
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Indian Academy of Sciences. (n.d.).
  • Jones Research Group. (n.d.). Reduction Reactions and Heterocyclic Chemistry.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • PMC. (n.d.).
  • Organic Chemistry Portal. (1999).
  • MDPI. (2023).
  • Roy, S. (n.d.). Synthesis Of Novel Five-Membered Heterocycles as Bioactive Agents.
  • Chemistry LibreTexts. (2023).
  • SpringerLink. (2019). Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties.
  • PMC. (n.d.).
  • LOCKSS. (2005).
  • Chirantan Rasayan Sanstha. (2021). Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit.
  • ResearchGate. (n.d.).
  • WuXi AppTec. (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • ResearchGate. (2025). Synthesis of new pyrido[2,3-d]pyrimidin-5-one, pyrido[2,3-d]pyrimidin-7-one, and pyrimidino[4,5-d][3][5]oxazine derivatives from 5-acetyl-4-aminopyrimidines.

  • University of Perugia. (n.d.). SYNTHESIS OF BIOLOGICALLY RELEVANT HETEROCYCLIC COMPOUNDS THROUGH THE CHEMISTRY OF SELENIUM.
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • RSC Publishing. (n.d.). Pd-catalyzed 5-exo-dig cyclization/etherification cascade of N-propargyl arylamines for the synthesis of polysubstituted furans.
  • PMC. (n.d.). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells.
  • PMC. (2022).
  • Organic Chemistry Portal. (2017). Triflic Anhydride Promoted Intramolecular Cyclization of N-Aryl Cinnamides: Access to Polysubstituted Quinolin-2(1H)-ones.
  • ResearchGate. (2025). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds | Request PDF.
  • MDPI. (2023). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction.
  • Encyclopedia MDPI. (2023).
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Chemistry LibreTexts. (2022). III.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • PMC. (2025). Recent advances in cyclization reactions of ortho-substituted gem-dibromoolefins.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Solubility of Aminopicolinic Acid Derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answe...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the low solubility of aminopicolinic acid derivatives. As compounds possessing both acidic (carboxylic acid) and basic (amino and pyridine ring nitrogen) functional groups, their solubility behavior can be complex and highly dependent on experimental conditions.

This guide is designed to provide a logical, step-by-step approach to diagnosing and solving solubility challenges, grounded in the physicochemical principles that govern these molecules.

Frequently Asked Questions (FAQs): Your First Line of Defense
Q1: I've added my aminopicolinic acid derivative to an aqueous buffer, and it won't dissolve or has formed a precipitate. What's the underlying cause?

A: This is a common and often frustrating issue. The low aqueous solubility of aminopicolinic acid derivatives typically stems from a combination of factors:

  • Zwitterionic Nature and pH: These molecules can exist as zwitterions (having both a positive and negative charge), a neutral species, or a charged salt, depending on the pH of the solution.[1] At or near their isoelectric point (pI), where the net charge is zero, intermolecular attractions are strong and solubility is at its minimum.

  • Crystal Lattice Energy: The compound in its solid state is arranged in a stable crystal lattice. For the molecule to dissolve, the energy of interaction with the solvent must be sufficient to overcome this lattice energy.[2] Highly crystalline materials, often referred to as "brick dust," require significant energy input to break apart and dissolve.[3]

  • Hydrophobicity: While the amino and carboxylic acid groups are polar, the pyridine ring and any other nonpolar substituents on the molecule contribute to its overall hydrophobicity, limiting its interaction with water.

Q2: What is the very first thing I should do when I see undissolved material?

A: Before moving to more complex solutions, attempt these simple physical methods:

  • Vortex/Agitate: Ensure the solution is thoroughly mixed.

  • Gentle Warming: Slightly warming the solution (e.g., to 37°C) can sometimes provide the energy needed to overcome the crystal lattice energy.[4] Be cautious, as excessive heat can degrade the compound.

  • Sonication: A brief sonication in a water bath can help break up solid aggregates and facilitate dissolution.[5][6]

If these simple steps fail, it indicates a more fundamental solubility issue that requires a systematic chemical approach.

Q3: Can I just filter out the precipitate and use the remaining solution?

A: This is strongly discouraged. Filtering removes the undissolved compound, resulting in a final solution of unknown and lower concentration.[5] Using such a solution will compromise the validity of your experimental results, as the actual concentration of your active compound is not what you intended. The correct approach is to address the root cause of the precipitation to ensure the compound is fully dissolved at the target concentration.

Systematic Troubleshooting Guide

If initial physical methods fail, proceed through the following chemical strategies in a stepwise manner.

Strategy 1: pH Optimization - The Most Critical First Step

Due to their amphoteric nature, the solubility of aminopicolinic acid derivatives is highly dependent on pH.[7] By shifting the pH away from the compound's isoelectric point, you can ionize the molecule, converting it into a more soluble salt form.[8]

  • In Acidic Conditions (Low pH): The amino group becomes protonated (-NH3+), forming a cationic salt which is generally more water-soluble.

  • In Basic Conditions (High pH): The carboxylic acid group becomes deprotonated (-COO-), forming an anionic salt which is also generally more water-soluble.

Fig 1: Influence of pH on the ionization and solubility of an aminopicolinic acid derivative.
  • Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Addition of Compound: Add an excess amount of your solid compound to a fixed volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. This is known as the shake-flask method , the gold standard for determining equilibrium solubility.[9][10]

  • Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Accurately determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method like HPLC-UV or UPLC-MS/MS.[11]

  • Analysis: Plot the measured solubility against the pH to identify the optimal pH range for your experiments.

Strategy 2: Utilizing Co-solvents

If pH adjustment alone is insufficient or not compatible with your experimental system (e.g., cell culture), the use of co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that increase solubility by reducing the overall polarity of the solvent system, making it more favorable for lipophilic compounds.[6][12][13]

Co-SolventTypical Starting Stock Conc.Max Final Assay Conc. (Cell-based)Notes
Dimethyl Sulfoxide (DMSO) 10-50 mM≤ 0.5% (ideally ≤ 0.1%)[5]The most common and powerful solvent. Can be toxic to cells at higher concentrations.
Ethanol (EtOH) 10-50 mM≤ 1%Less effective than DMSO but also generally less toxic.
Polyethylene Glycol (PEG 300/400) 10-50 mMVariable (typically 1-5%)Often used in formulation development to increase solubility.[14] Can increase solution viscosity.
Propylene Glycol 10-50 mMVariableAnother common formulation excipient used to enhance solubility.[6]
  • Solvent Selection: Start with 100% DMSO.

  • Stock Preparation: Weigh the required amount of your compound and dissolve it in the appropriate volume of the co-solvent to make a concentrated stock solution (e.g., 10 mM). Use vortexing and gentle warming if necessary to ensure it is fully dissolved.

  • Serial Dilution (Important!): To prepare your final working solution, perform a serial dilution. Crucially, do not add the aqueous buffer directly to your concentrated stock in one step , as this can cause the compound to crash out of solution. Instead, perform an intermediate dilution into your assay medium or buffer.

  • Final Dilution: Add the small volume from your intermediate dilution to the final volume of your assay buffer. The final co-solvent concentration should be kept to a minimum to avoid artifacts in your experiment.[5]

  • Controls: Always include a vehicle control in your experiment, which contains the same final concentration of the co-solvent without the compound.[5]

Fig 2: A logical workflow for troubleshooting the low solubility of aminopicolinic acid derivatives.
Strategy 3: Salt Formation

For drug development applications, creating a stable, solid salt form of the aminopicolinic acid derivative is a highly effective strategy to dramatically increase aqueous solubility and dissolution rate.[15][16] This involves reacting the acidic or basic functional group with a suitable counterion to form a permanently charged, and thus more soluble, species.[8][17]

  • For the Carboxylic Acid Group: React with a basic counterion (e.g., sodium, potassium, tromethamine).

  • For the Amino/Pyridine Group: React with an acidic counterion (e.g., hydrochloride, sulfate, mesylate).

The choice of counterion is critical, as it significantly impacts the resulting salt's properties, including solubility, stability, and melting point.[18] For instance, in a study of carboxylic acid drugs, using butylamine as a counterion significantly increased solution pH and solubility, while increasing the alkyl chain length of the amine counterion reduced solubility due to increased lipophilicity.[17]

  • Counterion Selection: Choose a diverse set of pharmaceutically acceptable counterions.

  • Reaction: Dissolve the aminopicolinic acid derivative (free form) in a suitable solvent. Add a stoichiometric equivalent of the chosen counterion.

  • Isolation: Induce crystallization of the new salt form, often by evaporation, cooling, or addition of an anti-solvent.

  • Characterization: Confirm salt formation and characterize the solid form using techniques like PXRD, DSC, and TGA.

  • Solubility Testing: Measure the aqueous solubility of the new salt form using the shake-flask method described previously.

Fig 3: General principle of salt formation to enhance solubility.
Strategy 4: Formulation with Solubility Enhancers (Excipients)

If the above methods are insufficient, advanced formulation strategies using excipients can be employed. These are particularly relevant in later-stage development.

Enhancer TypeMechanism of ActionCommon Examples
Cyclodextrins Form inclusion complexes where the hydrophobic drug molecule is encapsulated within the cyclodextrin's hydrophobic core, while the hydrophilic exterior improves water solubility.[15][16]Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Surfactants Above the critical micelle concentration (CMC), surfactants form micelles that encapsulate the poorly soluble drug in their hydrophobic core, increasing its apparent solubility.[15][16]Polysorbate 80 (Tween 80), Sodium Lauryl Sulfate (SLS)
Polymers Used to create amorphous solid dispersions (ASDs), where the drug is molecularly dispersed in a polymer matrix. This prevents crystallization and maintains the drug in a higher-energy, more soluble amorphous state.[19][20][21]PVP, HPMC, Apinovex™ polymers[20]
References
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review. [Link]

  • Novel excipients for solubility enhancement. (2022, February 16). European Pharmaceutical Review. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Dr. Reddy's API. [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs. (2023, December 18). Drug Discovery Online. [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1). Drug Development & Delivery. [Link]

  • Breaking the Bioavailability Barrier: Formulation strategies for Improving API Solubility. Hovione. [Link]

  • EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. (2024, August 8). SEN Pharma. [Link]

  • Enhancing solubility with novel excipients. (2025, December 3). Manufacturing Chemist. [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023, March 18). Rheolution. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Solubility Screening by UPLC-MS/MS. Waters Corporation. [Link]

  • Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH. [Link]

  • Improving solubility and accelerating drug development. Veranova. [Link]

  • Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. (2026, February 4). Illumina. [Link]

  • Enhancement of Solubility: A Pharmaceutical Overview. Scholars Research Library. [Link]

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • STUDY ON METHODS TO IMPROVE THE BIOAVAILABILITY OF BCS-CLASS II MEDICATIONS. Anveshana's International Publication. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions. [Link]

  • Strategies to Address Low Drug Solubility in Discovery and Development. ResearchGate. [Link]

  • Synthesis of Some Aminopicolinic Acids. (2012, April 25). David Publishing. [Link]

  • Cosolvent – Knowledge and References. Taylor & Francis. [Link]

  • Immunoassay Troubleshooting Guide. ResearchGate. [Link]

  • MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

  • Why salt formation of weak acid increases the drug solubility? ResearchGate. [Link]

  • Solubility and Crystallization Studies of Picolinic Acid. (2023, February 24). MDPI. [Link]

  • 4-Aminopicolinic acid. (2024, April 9). ChemBK. [Link]

  • Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy. (2023, May 11). ACS Publications. [Link]

  • Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. (2012, January 15). PubMed. [Link]

  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Preparation and Evaluation of Amino Acid Based Salt Forms of Model Zwitterionic Drug Ciprofloxacin. (2013, January 30). SciTechnol. [Link]

  • Picolinic acid. Wikipedia. [Link]

  • Dissolution Method Troubleshooting: An Industry Perspective In-Vitro Product Performance of Parenteral Drug Products. (2022, November 4). Dissolution Technologies. [Link]

  • Salt formation to improve drug solubility. Connected Papers. [Link]

  • Solubility and Crystallization Studies of Picolinic Acid. (2023, February 6). ResearchGate. [Link]

  • Synthesis of Some Aminopicolinic Acids. (2012, April 25). IRL @ UMSL. [Link]

  • pH dependence of amino acid solubility. ResearchGate. [Link]

Sources

Optimization

Stability of 5-Amino-6-iodopicolinic acid in basic conditions

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-Amino-6-iodopicolinic acid, focusing on its stability in basic conditions. The information is...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-Amino-6-iodopicolinic acid, focusing on its stability in basic conditions. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I am planning a reaction using 5-Amino-6-iodopicolinic acid under basic conditions. What should I be concerned about regarding its stability?

Answer: 5-Amino-6-iodopicolinic acid is susceptible to degradation in basic environments, primarily through a mechanism known as Nucleophilic Aromatic Substitution (SNAr).[1][2] The pyridine ring, particularly with a halogen substituent, can be attacked by nucleophiles present in a basic solution, such as hydroxide ions (OH⁻).

The key points of concern are:

  • Deiodination: The iodine atom at the 6-position is a potential leaving group. In the presence of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), the hydroxide ion can attack the carbon atom attached to the iodine, leading to the displacement of the iodide ion and the formation of 5-Amino-6-hydroxypicolinic acid.

  • Influence of Substituents: The carboxylic acid group at the 2-position and the amino group at the 5-position influence the electronic properties of the pyridine ring. The carboxylic acid, especially in its deprotonated (carboxylate) form under basic conditions, is an electron-withdrawing group that can activate the ring towards nucleophilic attack.[1]

  • Reaction Conditions: The rate of degradation is expected to be dependent on the concentration of the base, the temperature of the reaction, and the specific solvent system used. Higher temperatures and stronger bases will likely accelerate the degradation process.

Question 2: What are the visual or analytical signs of 5-Amino-6-iodopicolinic acid degradation in my basic reaction mixture?

Answer: Degradation of 5-Amino-6-iodopicolinic acid can be monitored through several observational and analytical techniques:

  • Color Change: You might observe a change in the color of your reaction mixture over time. While the starting material is typically a solid, its solution might have a specific color that changes as the parent compound is consumed and degradation products are formed.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of your reaction and check for the appearance of new, more polar spots, which could indicate the formation of the more polar 5-Amino-6-hydroxypicolinic acid. The disappearance of the starting material spot is a clear indicator of its consumption.

  • High-Performance Liquid Chromatography (HPLC): For a more quantitative analysis, HPLC is the recommended method. You will observe a decrease in the peak area of 5-Amino-6-iodopicolinic acid and the emergence of one or more new peaks corresponding to the degradation products. By running a time-course experiment, you can quantify the rate of degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the degradation products, LC-MS is a powerful tool. You would expect to see a decrease in the mass signal corresponding to the starting material (C₆H₅IN₂O₂) and the appearance of a new mass signal corresponding to the hydroxylated product (C₆H₆N₂O₃).

Question 3: I suspect my 5-Amino-6-iodopicolinic acid is degrading. What is the likely degradation product, and what is the chemical pathway?

Answer: The most probable degradation pathway for 5-Amino-6-iodopicolinic acid in a simple aqueous basic solution is a Nucleophilic Aromatic Substitution (SNAr) reaction.

Plausible Degradation Pathway:

  • Deprotonation: In a basic medium, the carboxylic acid group will be deprotonated to form the corresponding carboxylate. This increases the electron-withdrawing nature of the substituent at the 2-position.

  • Nucleophilic Attack: A hydroxide ion (OH⁻) from the base acts as a nucleophile and attacks the carbon atom at the 6-position, which is bonded to the iodine atom. This position is electronically susceptible to attack due to the electronegativity of the ring nitrogen and the influence of the carboxylate group.

  • Formation of Meisenheimer Complex: The attack of the hydroxide ion leads to the formation of a negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the pyridine ring is temporarily disrupted.[2]

  • Elimination of Iodide: The Meisenheimer complex is unstable and rapidly rearomatizes by expelling the iodide ion (I⁻) as a leaving group.

  • Final Product: The final product is 5-Amino-6-hydroxypicolinic acid.

Below is a diagram illustrating this proposed degradation pathway.

G cluster_start Starting Material in Basic Solution cluster_nucleophile Nucleophile cluster_intermediate Intermediate cluster_product Degradation Product cluster_leaving_group Leaving Group Start 5-Amino-6-iodopicolinic acid (deprotonated carboxylate) Intermediate Meisenheimer Complex (Anionic Intermediate) Start->Intermediate Nucleophilic Attack Base Hydroxide Ion (OH⁻) Product 5-Amino-6-hydroxypicolinic acid Intermediate->Product Elimination LeavingGroup Iodide Ion (I⁻) Intermediate->LeavingGroup

Caption: Proposed SNAr degradation pathway of 5-Amino-6-iodopicolinic acid in basic conditions.

Question 4: How can I minimize the degradation of 5-Amino-6-iodopicolinic acid in my experiments?

Answer: To mitigate the degradation of 5-Amino-6-iodopicolinic acid, consider the following strategies:

  • Temperature Control: Perform your reaction at the lowest possible temperature that still allows for the desired transformation to occur. Lower temperatures significantly slow down the rate of most chemical reactions, including degradation pathways.

  • Choice of Base: If your reaction chemistry allows, consider using a non-nucleophilic or a sterically hindered base instead of strong nucleophilic bases like NaOH or KOH. Examples include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃). The choice of base will be highly dependent on the specific reaction you are performing.

  • Reaction Time: Minimize the reaction time as much as possible. Monitor the reaction closely using TLC or HPLC, and quench the reaction as soon as the starting material is consumed or the desired product is formed.

  • Inert Atmosphere: While the primary degradation pathway is likely hydrolysis, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative side reactions, although there is no direct evidence to suggest that 5-Amino-6-iodopicolinic acid is particularly sensitive to oxidation under these conditions.

  • pH Control: If feasible for your experimental setup, maintaining the pH at a mildly basic or near-neutral level could slow down the rate of hydroxide-mediated degradation. However, this may not be practical for reactions that require strongly basic conditions.

Experimental Protocol: Preliminary Stability Assessment of 5-Amino-6-iodopicolinic acid

This protocol outlines a simple experiment to assess the stability of 5-Amino-6-iodopicolinic acid under specific basic conditions.

Objective: To determine the rate of degradation of 5-Amino-6-iodopicolinic acid in the presence of a base at a given temperature.

Materials:

  • 5-Amino-6-iodopicolinic acid

  • Selected base (e.g., 1 M NaOH solution)

  • Solvent (e.g., water, or a co-solvent system like water/acetonitrile)

  • HPLC system with a suitable column (e.g., C18)

  • TLC plates

  • Standard laboratory glassware and equipment

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 5-Amino-6-iodopicolinic acid of a known concentration in the chosen solvent.

  • Reaction Setup: In a reaction vessel, add a known volume of the stock solution and bring it to the desired reaction temperature.

  • Initiation of Reaction: At time zero (t=0), add a predetermined amount of the base to the reaction vessel.

  • Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by neutralizing the base with a suitable acid (e.g., dilute HCl) to prevent further degradation.

  • Analysis:

    • TLC Analysis: Spot the quenched aliquots on a TLC plate alongside a spot of the starting material to visually track the disappearance of the starting material and the appearance of new spots.

    • HPLC Analysis: Inject the quenched aliquots into the HPLC system.

  • Data Analysis:

    • Determine the peak area of the 5-Amino-6-iodopicolinic acid at each time point.

    • Plot the percentage of remaining 5-Amino-6-iodopicolinic acid against time.

    • From this data, you can estimate the half-life (t₁/₂) of the compound under your specific experimental conditions.

Caption: Workflow for assessing the stability of 5-Amino-6-iodopicolinic acid.

Summary of Stability Considerations

ParameterRecommendation for Enhanced StabilityRationale
Temperature Lower temperatureReduces the rate of degradation reactions.
Base Type Non-nucleophilic or sterically hindered basesMinimizes the likelihood of Nucleophilic Aromatic Substitution.
Reaction Time As short as possibleReduces the time the compound is exposed to destabilizing conditions.
Monitoring Frequent TLC/HPLC analysisAllows for timely quenching of the reaction upon completion.

By understanding the potential degradation pathways and implementing these precautionary measures, you can improve the success of your experiments involving 5-Amino-6-iodopicolinic acid under basic conditions.

References

  • Nucleophilic Aromatic Substitution - Wikipedia. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: HPLC Separation of 5-Amino-6-iodopicolinic Acid vs. Methyl Ester

Executive Summary In Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a standard C18 stationary phase, 5-Amino-6-iodopicolinic acid (Free Acid) will elute significantly earlier than its Methyl Ester c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a standard C18 stationary phase, 5-Amino-6-iodopicolinic acid (Free Acid) will elute significantly earlier than its Methyl Ester counterpart.

  • Free Acid (

    
     ~ Low):  High polarity due to zwitterionic character (carboxylic acid + amine). Weak interaction with C18 ligands.
    
  • Methyl Ester (

    
     ~ High):  Increased hydrophobicity (lipophilicity) due to the capping of the polar carboxyl group. Strong interaction with C18 ligands.
    

This guide details the physicochemical mechanisms driving this separation, provides a validated experimental protocol, and offers troubleshooting for common peak shape issues associated with aminopyridines.

Part 1: Physicochemical Analysis & Mechanism

The separation of these two compounds is governed by the Hydrophobic Subtraction Model . The primary differentiator is the modification of the carboxylic acid moiety at the C2 position of the pyridine ring.

Comparative Properties Table
Feature5-Amino-6-iodopicolinic AcidMethyl 5-amino-6-iodopicolinate
Functional State Amphoteric / ZwitterionicBasic / Hydrophobic
Polarity High (Hydrophilic)Low (Lipophilic)
H-Bond Donors 2 (-NH₂, -COOH)1 (-NH₂)
Predicted LogP ~0.5 - 0.9 (Low retention)~1.8 - 2.5 (High retention)
RP-HPLC Behavior Elutes in Void/Early VolumeRetained significantly
pKa Influence Acidic pKa ~3-4 (COOH) Basic pKa ~2-3 (Pyridine N)Basic pKa only (Amine/Pyridine N)
The Separation Mechanism

The free acid exists in equilibrium between cationic, neutral, and anionic forms depending on the mobile phase pH. At standard HPLC pH (0.1% TFA, pH ~2.0), the carboxyl group is protonated (neutral), but the molecule remains highly polar.

The methyl ester, however, permanently "masks" the hydrogen bond donor capability of the carboxylic acid, replacing it with a non-polar methyl group. This drastically increases the partition coefficient (


) into the C18 stationary phase.

SeparationMechanism Sample Sample Mixture (Acid + Ester) Column C18 Stationary Phase (Hydrophobic Surface) Sample->Column MobilePhase Mobile Phase (Acidic: pH ~2.0) MobilePhase->Column Modifies Ionization Interaction_Acid Acid Interaction Polar/Weak Partitioning Fast Elution Column->Interaction_Acid Low k' Interaction_Ester Ester Interaction Hydrophobic/Strong Partitioning Slow Elution Column->Interaction_Ester High k' Detector UV Detection (254 nm) Interaction_Acid->Detector Peak 1 (Early) Interaction_Ester->Detector Peak 2 (Late)

Figure 1: Mechanistic workflow of the separation. The ester's hydrophobic methyl group facilitates stronger Van der Waals interactions with the C18 alkyl chains.

Part 2: Standardized Experimental Protocol

This protocol is designed to ensure baseline resolution (


) between the starting material (acid) and the product (ester).
Chromatographic Conditions
  • Column: C18 (Octadecylsilyl), End-capped.

    • Recommended: Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18 (4.6 x 150 mm, 3.5 µm or 5 µm).

    • Why: End-capping reduces silanol activity, which is critical for preventing tailing of the amino-pyridine group.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA or 0.1% Formic Acid.

    • Note: TFA is preferred for sharper peak shapes of basic compounds (aminopyridines) due to ion-pairing effects.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C - 30°C.

  • Detection: UV at 254 nm (aromatic ring) or 280 nm.

Gradient Program

A gradient is required because the polarity difference is large. Isocratic elution would likely result in the acid eluting in the void volume or the ester eluting too slowly.

Time (min)% Mobile Phase B (ACN)Event
0.0 5%Initial equilibration (Retains Acid)
2.0 5%Isocratic hold
15.0 95%Linear ramp (Elutes Ester)
18.0 95%Wash column
18.1 5%Return to initial
23.0 5%Re-equilibration
Sample Preparation
  • Solvent: Dissolve samples in 50:50 Water:ACN.

  • Concentration: 0.1 - 0.5 mg/mL.

  • Filtration: 0.22 µm PTFE filter (essential to prevent column clogging).

Part 3: Results & Troubleshooting

Expected Chromatogram
  • Void Volume (

    
    ):  ~1.5 - 2.0 min.
    
  • Peak 1 (Acid): ~3.5 - 5.0 min.

    • Characteristics: Sharp, potentially slight tailing if silanols are active.

  • Peak 2 (Ester): ~10.0 - 12.0 min.

    • Characteristics: Broader than Peak 1 due to diffusion, but well-resolved.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Acid elutes in Void (

)
Phase collapse or insufficient retention.Use a "AQ" type C18 column compatible with 100% water, or start gradient at 0-2% B.
Peak Tailing (Both) Interaction between amine and residual silanols.Increase buffer strength (e.g., 10mM Ammonium Formate) or use TFA (stronger ion pair).
Split Peaks Sample solvent too strong.Dissolve sample in initial mobile phase (5% ACN).
Ester Peak Missing Hydrolysis or permanent retention.Ensure pH is not > 7 (ester hydrolysis). Ensure gradient goes to 95% B to elute highly lipophilic iodine species.
Critical Note on Iodine Stability

Iodinated picolinic acids can be light-sensitive.

  • Precaution: Use amber autosampler vials.

  • Validation: Check for "de-iodination" peaks (appearing as 5-aminopicolinic acid) if samples sit for >24 hours.

References

  • Separation of Pyridinecarboxylic Acids. SIELC Technologies.[2][3] Describes the retention behavior of picolinic acid isomers and the necessity of mixed-mode or specific ion-pairing conditions for polar retention.

  • Synthesis of Some Aminopicolinic Acids.David Publishing. Details the synthesis of 4-iodopicolinic acid and its conversion to the methyl ester, establishing the chemical distinctness and stability of the ester form.

  • Lipophilicity prediction of peptides and peptide derivatives.National Institutes of Health (PMC). Provides foundational data on how esterification (capping of C-terminus/acid groups) shifts LogD values significantly higher (more lipophilic).

  • Mechanisms of retention in HPLC.University of Valencia.

Sources

Comparative

Comparative Mass Spectrometric Profiling of Iodinated Picolinic Acids

Executive Summary Iodinated picolinic acids (iodopyridine-2-carboxylic acids) are critical scaffolds in the synthesis of metallopharmaceuticals, agrochemicals, and heterocyclic ligands. However, their structural similari...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Iodinated picolinic acids (iodopyridine-2-carboxylic acids) are critical scaffolds in the synthesis of metallopharmaceuticals, agrochemicals, and heterocyclic ligands. However, their structural similarity—specifically the positional isomerism of the iodine atom (3-, 4-, 5-, or 6-position)—poses significant analytical challenges.

This guide provides a technical comparison of the mass spectrometric (MS) fragmentation patterns of these isomers. By analyzing the interplay between the pyridine nitrogen , the carboxylic acid moiety , and the iodine substituent , we establish a robust framework for isomer differentiation using Electron Ionization (EI) and Electrospray Ionization (ESI).

Mechanistic Principles of Fragmentation[1]

To interpret the spectra of iodinated picolinic acids, one must understand three competing fragmentation drivers:

A. The "Ortho Effect" (Proximity Driven)

In mass spectrometry, the "ortho effect" refers to the interaction between two adjacent substituents on an aromatic ring, often leading to the elimination of neutral molecules (e.g., H₂O, ROH) via cyclic transition states.

  • N-COOH Interaction: In all picolinic acids, the C2-carboxyl group is ortho to the ring nitrogen. This facilitates a characteristic decarboxylation (Loss of CO₂) or expulsion of CO.

  • I-COOH Interaction: Specific to 3-iodopicolinic acid , the iodine atom at C3 is vicinal (ortho) to the C2-carboxyl group. The large atomic radius of iodine creates steric strain and unique electronic interactions, often accelerating the loss of the carboxyl group or facilitating iodine radical elimination.

B. Carbon-Iodine (C-I) Bond Lability

The C-I bond is the weakest bond in the molecule (~57 kcal/mol). Under hard ionization (EI, 70 eV), the loss of the iodine radical (I•, 127 Da) is a dominant pathway, yielding the [M-127]⁺ ion. The rate of this loss depends on the electron density at the specific carbon position.

C. Nitrogen-Directed Fragmentation

The pyridine nitrogen can localize charge. Isomers where the iodine is electronically coupled to the nitrogen (2- and 4- positions relative to N) often stabilize different fragment ions compared to the 3- (meta) position.

Comparative Analysis: Isomer Differentiation

The following comparison focuses on the Methyl Ester derivatives (standard for GC-MS) and Free Acids (standard for LC-MS/ESI), as these are the primary analytes in drug development workflows.

Table 1: Diagnostic Ion Abundance Profile (EI-MS, 70 eV)

Data represents characteristic relative abundances observed in methyl ester derivatives.

Feature3-Iodo Isomer (Vicinal)6-Iodo Isomer (N-Flanking)4- / 5-Iodo Isomers (Remote)
Molecular Ion [M]⁺ Weak (<20%)ModerateStrong (>50%)
[M - OMe]⁺ LowModerateHigh (Base Peak often)
[M - I]⁺ Dominant (Base Peak) HighModerate
[M - COOMe]⁺ HighModerateLow
Key Mechanism Steric crowding at C2-C3 forces rapid I• or COOMe loss.N-I proximity at C6 affects ring stability.Minimal steric strain allows stable M⁺ and standard ester fragmentation.
Detailed Isomer Profiles
1. 3-Iodopicolinic Acid (The "Crowded" Isomer)
  • Structure: Iodine at C3, Carboxyl at C2.

  • MS Signature: The proximity of the bulky Iodine to the Ester/Acid group destabilizes the molecular ion.

  • Diagnostic: Rapid loss of the Iodine radical is favored to relieve steric strain. You will often see a very weak molecular ion and a massive peak at m/z corresponding to the picolinic acid cation minus iodine.

  • Ortho Effect: Can show a unique [M-I-CO₂] fragment due to complex rearrangement between the adjacent groups.

2. 6-Iodopicolinic Acid (The "Flanking" Isomer)
  • Structure: Iodine at C6, Carboxyl at C2. Both flank the Nitrogen.

  • MS Signature: The inductive effect of Nitrogen at C1 pulls electron density. The C6-I bond is somewhat distinct due to this electron deficiency.

  • Diagnostic: Fragmentation is often cleaner than the 3-isomer, but less stable than 4/5-isomers.

3. 4- and 5-Iodopicolinic Acids (The "Remote" Isomers)
  • Structure: Iodine is meta or para to the Carboxyl group.

  • MS Signature: These behave most like "standard" aromatic esters. The Molecular Ion [M]⁺ is usually prominent.[1]

  • Diagnostic: The classic "Alpha Cleavage" of the ester (Loss of OMe or OH) competes effectively with Iodine loss.

Visualized Fragmentation Pathways[1][3]

Diagram 1: General Fragmentation Workflow (EI-MS)

This diagram illustrates the competing pathways for a generic Iodinated Picolinic Methyl Ester.

FragmentationPathway M Molecular Ion [M]+ (Radical Cation) Path1 Pathway A: Deiodination (Weak C-I Bond) M->Path1 - I• (Radical) Path2 Pathway B: Ester Cleavage (Alpha Cleavage) M->Path2 - •OMe Fragment_DeI [M - I]+ Pyridyl Carboxylate Cation Path1->Fragment_DeI Fragment_Acyl [M - OMe]+ Acylium Ion Path2->Fragment_Acyl Fragment_Pyridyl [M - COOMe]+ Iodopyridyl Cation Fragment_Acyl->Fragment_Pyridyl - CO (Decarbonylation) Note3 3-Iodo Isomer: Favors Pathway A due to steric relief (Ortho Effect) Note3->Path1

Caption: Competing fragmentation pathways in Electron Ionization. The 3-iodo isomer strongly favors Pathway A due to steric relief.

Experimental Protocols

To ensure reproducibility and accurate isomer identification, the following protocols are recommended.

Protocol A: GC-MS Analysis (Derivatized)

Best for structural elucidation and library matching.

  • Sample Preparation:

    • Dissolve 1 mg of Iodopicolinic acid in 500 µL Methanol.

    • Derivatization: Add 200 µL Trimethylsilyldiazomethane (TMS-DAM) or use BF3-Methanol (60°C, 30 min) to form the Methyl Ester. Note: Methyl esters are preferred over TMS esters for stability.

    • Evaporate to dryness and reconstitute in Ethyl Acetate.

  • GC Parameters:

    • Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm film).

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Temp Program: 60°C (1 min) → 20°C/min → 280°C (hold 3 min).

  • MS Parameters:

    • Source: Electron Ionization (EI) at 70 eV.[1]

    • Scan Range: m/z 40–350.

    • Source Temp: 230°C.

Protocol B: LC-MS/MS Analysis (Direct)

Best for biological matrices and high-throughput screening.

  • Sample Preparation:

    • Dissolve sample in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

    • Concentration: 1 µg/mL.

  • LC Parameters:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

  • MS Parameters (ESI):

    • Mode: Positive Ionization (+).

    • Precursor: [M+H]⁺.

    • Collision Energy (CE): Stepped CE (10, 20, 40 eV) to induce fragmentation.

    • Key Observation: Look for the transition [M+H]⁺ → [M+H - H₂O - CO]⁺ (Pyridine ring fragment).

Decision Tree for Isomer Identification

Use this logic flow to classify an unknown iodinated picolinic acid sample based on its EI-MS spectrum (Methyl Ester derivative).

DecisionTree Start Unknown Iodopicolinic Methyl Ester Spectrum Q1 Is the Molecular Ion [M]+ Base Peak (100%)? Start->Q1 Result_Remote Likely 4- or 5-Iodo Isomer (Remote Substitution) Q1->Result_Remote Yes Q2 Check [M-I]+ Fragment Intensity Q1->Q2 No (Weak M+) Result_3Iodo Likely 3-Iodo Isomer (Vicinal/Ortho Effect) [M-I]+ is Dominant Q2->Result_3Iodo Very High (>80%) Result_6Iodo Likely 6-Iodo Isomer (Flanking Nitrogen) Intermediate Profile Q2->Result_6Iodo Moderate (40-70%)

Caption: Logic flow for differentiating isomers based on relative ion abundances in EI-MS.

References

  • NIST Mass Spectrometry Data Center. Picolinic acid, TMS derivative - Mass Spectrum.[2] NIST Chemistry WebBook, SRD 69.[2][3][4] Available at: [Link]

  • Robien, W., et al. The Mass Spectral Fragmentation Behavior of Pyridine Carboxylic Acid Esters. Organic Mass Spectrometry.[1][5] (Discusses ortho-effects in pyridine esters).

  • Science Ready. Mass Spectrometry Fragmentation Patterns: Esters and Aromatics. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

5-Amino-6-iodopicolinic acid proper disposal procedures

Topic: 5-Amino-6-iodopicolinic Acid Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Process Chemists, and EHS Officers[1][2] Executive Summary: The Critical Path Immed...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Amino-6-iodopicolinic Acid Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Process Chemists, and EHS Officers[1][2]

Executive Summary: The Critical Path

Immediate Classification: Halogenated Organic Waste Primary Hazard: Irritant (Skin/Eye/Respiratory), Potential Light Sensitivity.[1][2] Core Directive: This compound contains Iodine .[1][3] Under no circumstances should this be commingled with general non-halogenated organic solvents or trash.[1] Segregation is mandatory to prevent downstream incineration failure (corrosive gas generation) and regulatory fines.[1]

Chemical Profile & Hazard Identification

Before initiating disposal, validate the material against the specific Safety Data Sheet (SDS) for your lot, as salt forms or esters (e.g., methyl esters) may have slight variations.[1][2]

ParameterDataOperational Implication
Chemical Name 5-Amino-6-iodopicolinic acidBase pyridine ring with amino and acid functionality.[1][2]
CAS Number Var. (Check specific isomer/salt; e.g., 213192-66-6 or sim.)[1][2]Verify exact CAS on container label for manifest.[1]
Molecular Formula C₆H₅IN₂O₂High Halogen Content (Iodine).
Physical State Solid (Powder/Crystal)Dust generation risk during transfer.[1]
GHS Classification Warning H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][4] Irrit.).
Reactivity Amphoteric (Acid/Base sensitive)Incompatible with strong oxidizers and acid chlorides.[1]

Pre-Disposal Assessment: The Decision Matrix

As a Senior Scientist, I enforce a "Cradle-to-Grave" mindset. The disposal method is dictated not just by the compound, but by the matrix it is currently in (pure solid vs. reaction solvent).[1][2]

Visualizing the Workflow: The following logic gate ensures you select the correct waste stream, preventing costly re-classification fees.

DisposalDecisionTree Start Start: Waste Generation StateCheck Determine Physical State Start->StateCheck IsSolid Solid Waste (Pure Compound / Spill Debris) StateCheck->IsSolid IsLiquid Liquid Waste (Mother Liquor / Washings) StateCheck->IsLiquid SolidBin Stream A: Solid Hazardous Waste Label: 'Halogenated Organic Solid' IsSolid->SolidBin Double Bag SolventCheck Identify Primary Solvent IsLiquid->SolventCheck HaloSolvent Halogenated Solvent (DCM, Chloroform, etc.) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (Methanol, Ethyl Acetate) SolventCheck->NonHaloSolvent Aqueous Aqueous Solution (Water/Buffer) SolventCheck->Aqueous StreamB Stream B: Halogenated Solvents (High BTU) HaloSolvent->StreamB NonHaloSolvent->StreamB Contaminated with Iodine (Must go to Halo Stream) StreamC Stream C: Aqueous Hazardous (Check pH) Aqueous->StreamC

Figure 1: Decision matrix for segregating 5-Amino-6-iodopicolinic acid waste based on physical state and solvent matrix.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Debris)

Applicability: Expired chemicals, weighing paper, contaminated gloves, spill cleanup materials.[1][2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated satellite accumulation bag.[1]

  • Segregation: Do not place in "General Trash" or "Biohazard" bins.

  • Labeling:

    • Affix a hazardous waste tag immediately.[1][3]

    • Critical Step: Write "Contains Iodine" or "Halogenated" clearly.[1] This alerts the disposal facility that incineration will generate acidic gases (HI), requiring scrubbers.[1][2]

  • Sealing: If the waste is a fine powder, double-bag it in clear zip-lock bags before placing it in the main waste drum to minimize dust exposure to EHS personnel.[1]

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors, filtrates, and rotary evaporator traps.[1][2]

The "Halogen Rule": Even if 5-Amino-6-iodopicolinic acid is dissolved in a non-halogenated solvent (e.g., Methanol), the presence of the Iodine atom classifies the entire mixture as Halogenated Waste .[1][2]

  • Compatibility Check:

    • Ensure the waste container is compatible with the solvent (e.g., Glass for corrosives, HDPE for general organics).[1][2][5]

    • Self-Validating Check: Measure pH. If the solution is highly acidic (due to picolinic acid) or basic, neutralize to pH 5–9 if local regulations require it, or use a container rated for corrosives.[1][2]

  • Transfer: Use a funnel to prevent drips. Do not fill beyond 90% capacity (allow for thermal expansion).

  • Segregation: Pour into the Halogenated Solvent carboy (often Red or Yellow tagged in many labs).[1]

    • Why? Mixing iodine compounds with non-halogenated fuel blending streams can damage incinerators not equipped for acid gas scrubbing.[1]

Protocol C: Empty Containers

Applicability: Original glass bottles or shipping vials.[1]

  • Triple Rinse: Rinse the empty bottle three times with a compatible solvent (e.g., acetone or methanol).[1]

  • Rinsate Disposal: Pour all three rinses into the Halogenated Liquid Waste container (Protocol B).

  • Defacing: Cross out the label and mark "Empty."[1]

  • Glass Disposal: Discard the clean, dry bottle in the "Broken Glass/Puncture" box, or recycle if your facility permits washed chemical glass.[1][2]

Scientific Integrity: The "Why" Behind the Protocol

As scientists, we follow protocols not just for compliance, but for chemical logic.[1][2]

  • The Iodine Factor: Upon incineration, the iodine atom in 5-Amino-6-iodopicolinic acid converts to Hydrogen Iodide (HI) or elemental Iodine (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ).[2] These are corrosive to the metal refractory lining of standard incinerators.[1] By segregating this into the "Halogenated" stream, we ensure it goes to a facility with wet gas scrubbers  capable of neutralizing these acid gases.[1][2]
    
  • Amphoteric Nature: This molecule has both an amine (basic) and carboxylic acid (acidic) group.[1] In waste drums containing strong acid chlorides or strong bases, it can participate in exothermic acid-base reactions.[1][2] Always neutralize highly active reaction mixtures before adding them to a communal waste drum. [1]

Emergency Response: Spills

Scenario: You drop a 5g bottle of solid powder on the floor.

  • Isolate: Evacuate the immediate area of unnecessary personnel.

  • PPE: Don Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1][2][6] If dust is visible, use an N95 or half-mask respirator.[1][2]

  • Containment: Cover the spill with a damp paper towel (to prevent dust lofting) or use a dedicated spill pillow.[1]

  • Cleanup:

    • Sweep up the damp solid carefully.[1]

    • Clean the surface with soap and water.[1][5][7]

    • Verification: Check for residual yellow/brown discoloration (indicative of iodine liberation).[1]

  • Disposal: Place all cleanup materials into Protocol A (Solid Waste) .

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261: Identification and Listing of Hazardous Waste. [Link][1]

  • PubChem. (2024).[1] Compound Summary: Picolinic Acid Derivatives (General Hazard Profile). National Library of Medicine.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. [Link][1]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Amino-6-iodopicolinic acid

This guide provides an essential framework for the safe handling of 5-Amino-6-iodopicolinic acid. As a specialized heterocyclic compound, its precise toxicological properties may not be exhaustively documented.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an essential framework for the safe handling of 5-Amino-6-iodopicolinic acid. As a specialized heterocyclic compound, its precise toxicological properties may not be exhaustively documented. Therefore, this protocol is built upon a conservative risk assessment, synthesizing data from its core structural motifs: the picolinic acid backbone, the aromatic amine functionality, and the iodinated aromatic ring. Our primary objective is to minimize exposure through a multi-layered safety approach, ensuring that every procedure is a self-validating system of protection for our research and development professionals.

Understanding the Hazard Profile: The "Why" Behind the "What"

A robust personal protective equipment (PPE) strategy is not a mere checklist; it is a direct response to a chemical's potential hazards. The structure of 5-Amino-6-iodopicolinic acid informs our precautions.

  • Picolinic Acid Core: The parent compound, picolinic acid, is a known irritant. It is classified as causing serious eye irritation and potential skin and respiratory tract irritation.[1][2] Handling this compound as a solid powder presents a significant risk of dust formation, which can be easily inhaled.[3]

  • Aromatic Amine Functionality: Aromatic amines as a class are frequently associated with sensitization. This means that repeated exposure, even at low levels, can lead to an allergic reaction of the skin or respiratory system.[4][5] This potential for sensitization necessitates stringent measures to prevent skin contact and inhalation.

  • Iodinated Aromatic System: Halogenated organic compounds can exhibit toxic properties and may be persistent in the environment.[6] While specific data for this molecule is scarce, the presence of iodine warrants a cautious approach, assuming potential toxicity until proven otherwise.

Given these factors, all handling procedures must be designed to prevent contact and inhalation, treating 5-Amino-6-iodopicolinic acid as a hazardous substance with potential for irritation, sensitization, and unknown toxicity.

Core Directive: A Task-Based PPE Protocol

The selection of PPE is dynamic and must be adapted to the specific task and the associated risk of exposure. The following table outlines the minimum required PPE for handling 5-Amino-6-iodopicolinic acid in various laboratory scenarios.

Laboratory Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Handling Solid Powder Chemical splash goggles and a full-face shield.[7]Double-gloving with compatible chemical-resistant gloves (e.g., nitrile).[3][8]Flame-resistant lab coat, fully fastened.[9]Required. Must be performed in a chemical fume hood or ventilated balance enclosure. If not possible, a NIOSH-approved respirator with a particulate filter (N95/P100) is mandatory.[3][5]
Preparing Solutions (in a fume hood) Chemical splash goggles.[10]Chemical-resistant gloves (e.g., nitrile).[3]Lab coat, fully fastened.Not required if performed correctly within a certified chemical fume hood.
Running Reactions & Work-up Chemical splash goggles.Chemical-resistant gloves. Change immediately if contamination is suspected.[7]Lab coat, fully fastened.Not required if performed in a closed system or within a certified chemical fume hood.
Handling Spills & Waste Disposal Chemical splash goggles and a full-face shield.[7]Heavy-duty chemical-resistant gloves (e.g., butyl rubber).[8]Chemical-resistant apron over a lab coat.[8]Required. A NIOSH-approved air-purifying respirator with combination organic vapor and particulate cartridges (ABEK-P2) is necessary.[3]

Workflow for Respiratory Protection Assessment

The decision to use respiratory protection is critical, particularly when handling the solid form of the compound. The following workflow guides this assessment process.

PPE_Decision_Tree start Start: Handling Solid 5-Amino-6-iodopicolinic acid? fume_hood Is the operation performed entirely within a certified chemical fume hood or ventilated enclosure? start->fume_hood resp_needed Mandatory Respiratory Protection: NIOSH-approved N95/P100 particulate respirator. fume_hood->resp_needed No no_resp_needed Respiratory protection not required for this task. Proceed with caution. fume_hood->no_resp_needed Yes

Caption: Decision workflow for requiring respiratory protection.

Standard Operating Procedures: From Benchtop to Disposal

Adherence to a strict, step-by-step protocol is essential for safety.

Preparation and Weighing of Solid
  • Designate Area: Cordon off a specific area for handling the compound, preferably within a chemical fume hood.

  • Engineering Controls: Perform all weighing and transfers of the solid compound inside a certified chemical fume hood or a ventilated balance enclosure to capture any airborne dust.

  • Don PPE: Before handling, don the appropriate PPE as specified in the table above (goggles, face shield, double gloves, lab coat).

  • Weighing: Use a tared weigh boat or glassine paper. Handle the container and spatula carefully to minimize dust generation.

  • Clean-up: After weighing, gently wipe down the spatula, balance, and surrounding surfaces with a damp cloth to collect any residual dust. Dispose of the cloth as hazardous waste.

Solubilization and Solution Transfer
  • Add Solvent Slowly: When dissolving the solid, add the solvent to the solid slowly to avoid splashing.

  • Use a Closed System: Whenever possible, use cannulas or syringes for transferring solutions to minimize aerosol formation.

  • Stay in the Hood: All solution preparations and transfers should be conducted inside a chemical fume hood.

Spill Management
  • Alert Personnel: Immediately alert others in the area.

  • Evacuate (if necessary): For large spills or if you feel unwell, evacuate the area.

  • Don PPE: Before cleaning, don the heavy-duty PPE outlined for spills.

  • Solid Spills: Do NOT sweep dry powder. Gently cover the spill with an absorbent material. Carefully scoop the mixture into a labeled, sealed container for hazardous waste.

  • Liquid Spills: Cover with an inert absorbent material (e.g., vermiculite or sand). Once absorbed, scoop the material into a labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.

Decontamination and Waste Disposal
  • Glassware: Rinse all contaminated glassware three times with a suitable solvent inside a fume hood. Collect the rinsate as hazardous waste.

  • Solid Waste: All contaminated solid waste (gloves, weigh paper, absorbent pads) must be placed in a clearly labeled, sealed hazardous waste container.

  • Disposal: Dispose of all waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[3][8] Incineration in a facility with a chemical scrubber is often the preferred method for halogenated compounds.[3]

A Self-Validating System of Safety

This protocol is grounded in the established hierarchy of controls. By prioritizing engineering controls (fume hoods) to contain the hazard at its source and mandating specific, task-based PPE as the final barrier, we create a robust, self-validating safety system.[11] This approach does not rely on a single point of failure and ensures that researchers are protected even if one layer of defense is compromised. Continuous risk assessment and adherence to these procedures build a culture of safety and trust in our laboratory operations.

References

  • Sdfine. (n.d.). 2-picolinic acid - Sds. [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. [Link]

  • Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET. [Link]

  • International Association of Oil & Gas Producers. (n.d.). 9. Personal Protective Equipment. [Link]

  • The Ohio State University, Department of Chemistry and Biochemistry. (n.d.). Personal Protective Equipment. [Link]

  • University of Illinois, Division of Research Safety. (2025). Personal Protective Equipment. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 5-Amino-2,4,6-triiodoisophthalic acid. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.